XL147
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKRQLTIWPEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145779 | |
| Record name | XL 147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033110-57-4, 956958-53-5 | |
| Record name | XL 147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 956958-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of XL147 in the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of XL147 (also known as pilaralisib (B611989) or SAR245408), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The dysregulation of the PI3K/AKT/mTOR signaling cascade is a frequent event in human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy.[1][2][3] this compound has been investigated as a therapeutic agent to counteract these effects.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5][6][7] The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[5][8] This leads to the recruitment and activation of Class I PI3Ks at the cell membrane.[8]
Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[6] This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of AKT by PDK1 and other kinases.[6]
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins.
-
Cell Cycle Progression: Phosphorylation and inhibition of cell cycle inhibitors like p21 and p27.[4][6]
-
Protein Synthesis and Growth: Activation of the mammalian target of rapamycin (B549165) (mTOR), which in turn phosphorylates p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1) to promote protein synthesis.[4]
The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[9] In many cancers, loss of PTEN function or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) lead to hyperactivation of the pathway, promoting tumorigenesis.[1][10][11]
This compound: A Selective Class I PI3K Inhibitor
This compound (SAR245408) is a potent, orally available small molecule that selectively inhibits all four Class I PI3K isoforms (α, β, γ, and δ).[1][12] Its high selectivity for Class I PI3Ks over other protein kinases has been demonstrated in broad kinase profiling panels.[1][12] This targeted inhibition makes it a candidate for treating cancers with a dysregulated PI3K pathway.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of Class I PI3K enzymes. By binding to the kinase domain, this compound prevents the phosphorylation of PIP2 to PIP3.[1][12] This reduction in cellular PIP3 levels is the central event through which this compound exerts its effects.
The direct consequences of reduced PIP3 are the prevention of AKT recruitment to the cell membrane and its subsequent activation. This leads to a dose-dependent decrease in the phosphorylation of AKT and downstream effectors, including p70S6K and the ribosomal protein S6.[1][12] Furthermore, inhibition of AKT by this compound can lead to increased activity of GSK3β, which in turn promotes the degradation of Cyclin D1, a key regulator of cell cycle progression.[12]
The culmination of these molecular events is the inhibition of critical cellular processes that drive tumor growth. Preclinical studies have shown that this compound inhibits proliferation, angiogenesis, and cellular invasion, ultimately leading to the inhibition of tumor growth and survival.[12]
Quantitative Data
The potency of this compound has been characterized in both biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 39 |
| PI3Kβ | 116 |
| PI3Kδ | 10 |
| PI3Kγ | 23 |
Data derived from preclinical studies. Actual values may vary between experiments.
Table 2: Cellular Proliferation Inhibition by this compound in Tumor Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | IC50 (µM) |
|---|---|---|---|
| MCF7 | Breast Carcinoma | PIK3CA (E545K) Mutation | ~0.5 - 1.0 |
| PC-3 | Prostate Adenocarcinoma | PTEN Deletion | ~1.0 - 2.0 |
| OVCAR-3 | Ovarian Carcinoma | PIK3CA Amplification | ~0.5 - 1.5 |
| U87-MG | Glioblastoma | PTEN Deletion | ~0.5 - 1.5 |
| LS174T | Colorectal Adenocarcinoma | PIK3CA & KRAS Mutations | ~1.0 - 2.5 |
Data represents approximate ranges reported in preclinical studies and demonstrates activity across various genetic backgrounds.[12]
Experimental Protocols
The characterization of this compound involved a series of key experiments to elucidate its mechanism of action and efficacy.
5.1 In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
-
Methodology: A common method is a radiometric assay using ³²P-labeled ATP.[13]
-
Purified, recombinant Class I PI3K isoforms (α, β, γ, δ) are incubated in a kinase reaction buffer.
-
A lipid substrate, such as phosphatidylinositol (PI) or PIP2, is added to the reaction.
-
This compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of MgCl₂ and ³²P-γ-ATP.
-
The reaction is allowed to proceed for a set time at room temperature and then terminated.
-
The radiolabeled lipid product (³³P-PIP3) is separated from the ³²P-γ-ATP, often by thin-layer chromatography (TLC) or capture on a filter membrane.
-
The amount of radioactivity incorporated into the lipid is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the this compound concentration.
-
-
Alternative Methods: Non-radioactive methods such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) that measure ADP production are also widely used.[13][14]
5.2 Cellular Phospho-Protein Analysis (Western Blotting)
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K pathway within cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., MCF7, PC-3) are cultured to ~70-80% confluency.[12]
-
Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal pathway activity, followed by stimulation with a growth factor (e.g., IGF-1) to synchronously activate the PI3K pathway.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated forms of proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and total forms of these proteins.
-
Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software to determine the relative inhibition of phosphorylation.
-
5.3 In Vivo Xenograft Efficacy and Pharmacodynamics
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism and confirm pathway inhibition in tumor tissue.
-
Methodology:
-
Human tumor cells (e.g., MCF7, PC-3) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[1][12]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[12]
-
This compound is administered orally (by gavage) at various doses and schedules (e.g., once daily). The control group receives a vehicle.[1][12]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
For pharmacodynamic studies, a separate cohort of tumor-bearing mice is treated with a single dose of this compound. Tumors are harvested at different time points post-dose (e.g., 2, 4, 8, 24 hours).[12]
-
The harvested tumor tissue is processed for analysis by Western blotting or ELISA to measure the levels of p-AKT, p-S6, and other biomarkers, confirming target engagement and pathway inhibition in vivo.[12]
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Summary of Preclinical and Clinical Findings
Preclinical studies have consistently demonstrated that this compound effectively inhibits the PI3K pathway, leading to significant tumor growth inhibition in multiple human xenograft models.[1][12] Furthermore, this compound has been shown to potentiate the anti-tumor activity of chemotherapeutic agents and other targeted therapies.[1][2][12]
In clinical development, this compound (pilaralisib) has been evaluated in Phase I and II trials for various advanced solid tumors and hematological malignancies, both as a single agent and in combination.[15][16][17] These studies have shown that the drug is generally well-tolerated, with common drug-related adverse events including rash, diarrhea, and fatigue.[15][16][17][18] Evidence of clinical activity, including partial responses and prolonged stable disease, has been observed in some patients.[15][17][18]
Conclusion
This compound is a selective, pan-Class I PI3K inhibitor that functions by blocking the conversion of PIP2 to PIP3, a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. This mechanism leads to the downstream inhibition of key proteins involved in cell proliferation and survival. The robust preclinical data demonstrating its anti-tumor effects, combined with evidence of pathway inhibition and clinical activity in patients, underscores the therapeutic potential of targeting the PI3K pathway with selective inhibitors like this compound in oncology.
References
- 1. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exelixis Reports Encouraging Phase 1 Data for the PI3K Inhibitor this compound (SAR245408) in Combination with Erlotinib at the AACR-NCI-EORTC Conference | Exelixis, Inc. [ir.exelixis.com]
- 3. Initial testing (stage 1) of the phosphatidylinositol 3' kinase inhibitor, SAR245408 (this compound) by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Activation Cascade → Area → Sustainability [esg.sustainability-directory.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; this compound) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exelixis Reports Positive Phase 1 Data for PI3K Inhibitor this compound at EORTC-NCI-AACR Symposium | Exelixis, Inc. [ir.exelixis.com]
XL147 (Pilaralisib): A Technical Guide to a Selective Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of XL147, also known as pilaralisib (B611989) or SAR245408, a potent and selective, reversible inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism; its dysregulation is a frequent event in human cancers.[1][2] this compound targets all four Class I PI3K isoforms (α, β, γ, and δ), leading to the inhibition of tumor cell growth and survival.[3][4] This document details the mechanism of action, preclinical and clinical data, and key experimental protocols for the evaluation of this compound, serving as a resource for professionals in oncology research and drug development.
Mechanism of Action
This compound is a highly selective inhibitor of Class I PI3K isoforms.[3] In normal cellular signaling, growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K.[5][6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. This activation initiates a signaling cascade that includes the mammalian target of rapamycin (B549165) (mTOR), promoting cell growth, proliferation, and survival.[1][7]
This compound competitively inhibits the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3.[3][8] This action blocks the downstream activation of AKT and other effector proteins, thereby inhibiting the pro-survival signaling of the PI3K pathway.[3][9] Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of AKT, ribosomal protein S6 kinase (p70S6K), and S6 ribosomal protein (S6) in various tumor cell lines and xenograft models.[3][9]
Data Presentation: Quantitative Analysis
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of Class I PI3K isoforms in cell-free assays and inhibits downstream signaling and proliferation in cellular assays.[4][9] It is highly selective for Class I PI3Ks over other kinases, including the Class III PI3K Vps34 and PI3K-related kinases like mTOR and DNA-PK.[9][10]
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kα (p110α) | 39 | Cell-free | [4][9] |
| PI3Kβ (p110β) | 383 | Cell-free | [9] |
| PI3Kγ (p110γ) | 23 | Cell-free | [4][9] |
| PI3Kδ (p110δ) | 36 | Cell-free | [4][9] |
| mTOR | >15,000 | Cell-free | [9][10] |
| DNA-PK | 4,750 | Cell-free | [9] |
| Vps34 | ~7,000 | Cell-free | [9] |
| Cell Line | Measurement | IC50 (nM) | Reference |
| PC-3 | EGF-induced PIP3 production | 220 | [9] |
| MCF7 | EGF-induced PIP3 production | 347 | [9] |
| PC-3 | p-AKT (EGF-stimulated) | 477 | [9] |
| PC-3 | p-S6 (non-stimulated) | 776 | [9] |
| MCF-7 | Proliferation | 9,669 | [10] |
| PC3 | Proliferation | 16,492 | [10] |
Preclinical Pharmacodynamics
Oral administration of this compound in mouse xenograft models leads to a dose-dependent inhibition of key PI3K pathway proteins in tumor tissues.[3] The inhibition of AKT, p70S6K, and S6 phosphorylation has been observed to have a duration of action of at least 24 hours.[3]
| Model | Dose (mg/kg) | Endpoint | Max Inhibition (%) | Timepoint | Reference |
| Xenograft | 300 | p-AKT | 81 | 4 hours | [9] |
Clinical Trial Data
Phase I and II clinical trials have evaluated the safety and efficacy of pilaralisib as a single agent and in combination therapies across various advanced solid tumors.
| Trial Phase | Patient Population | Treatment | Key Outcomes | Reference |
| Phase I | Advanced Solid Tumors | This compound monotherapy (30-900 mg daily, 21/7 schedule) | MTD: 600 mg. DLT: Grade 3 rash. 8 of 23 evaluable patients achieved stable disease >3 months. Confirmed PI3K pathway inhibition in tumor tissues. | |
| Phase I | Advanced Solid Tumors | This compound monotherapy (continuous daily dosing) | MTD: 600 mg. Most common toxicity: Skin rash. One confirmed partial response (NSCLC). | [11] |
| Phase I | Solid Tumors | This compound (50-600 mg) + Erlotinib (B232) (100 or 150 mg) | MTD: this compound 400 mg + Erlotinib 150 mg. Most common AEs: rash (62.9%), diarrhea (42.9%). 1 PR (3.7%), 14 SD (51.9%). | [12] |
| Phase II | Advanced/Recurrent Endometrial Carcinoma | Pilaralisib (600 mg capsules or 400 mg tablets daily) | ORR: 6.0% (4 patients). PFS >6 months: 11.9%. Favorable safety profile, minimal antitumor activity. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PI3K inhibitors. Below are protocols for key assays used in the characterization of this compound.
PI3K Enzymatic Kinase Assay
This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory potency of compounds like this compound.
-
Principle : Measures the amount of ATP consumed or PIP3 produced during the kinase reaction. A common method is a competitive ELISA or a time-resolved fluorescence (TRF) assay.[14][15]
-
Materials :
-
Recombinant human PI3K isoforms (p110α, β, γ, δ).
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
ATP.
-
Kinase reaction buffer.
-
This compound serially diluted in DMSO.
-
Detection reagents (e.g., biotinylated-PIP3 tracer, streptavidin-HRP, or TRF-labeled antibodies).[14]
-
96- or 384-well assay plates.
-
-
Procedure :
-
Coat assay plates with a PIP3 binding protein (e.g., GRP1) or prepare the reaction mix for a homogeneous assay format.
-
Add this compound at various concentrations to the wells.
-
Add the specific PI3K isoform enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for 1-2 hours at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding EDTA).
-
Add detection reagents. For an ELISA-based assay, this involves adding a biotinylated-PIP3 tracer, followed by washes and the addition of a streptavidin-HRP conjugate and substrate.[14]
-
Read the signal (absorbance or fluorescence) on a plate reader.
-
Calculate the percentage of inhibition relative to DMSO-treated controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of proteins downstream of PI3K, such as AKT and S6, in treated cells.[16][17]
-
Principle : Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of target proteins.[16]
-
Materials :
-
Cancer cell lines (e.g., PC-3, MCF7).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure :
-
Cell Treatment & Lysis : Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[17]
-
Protein Quantification : Centrifuge lysates to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[18]
-
Gel Electrophoresis : Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature. Incubate the membrane with a specific primary antibody overnight at 4°C.[16]
-
Secondary Antibody and Detection : Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.[18]
-
Signal Visualization : Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis : Quantify band intensities. Normalize the signal of phosphorylated proteins to their corresponding total protein levels to determine the extent of pathway inhibition.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
-
Principle : Measures cell viability or metabolic activity as a surrogate for cell number. The MTT or WST-1 assays measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.
-
Materials :
-
Cancer cell lines.
-
96-well cell culture plates.
-
This compound.
-
MTT or WST-1 reagent.
-
Solubilization solution (e.g., DMSO for MTT).
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control for background subtraction.
-
Incubation : Incubate the plate for a specified period, typically 48-72 hours.
-
Reagent Addition : Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours, allowing for the conversion to formazan.
-
Signal Measurement : If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[19]
-
Data Analysis : Calculate the percentage of proliferation inhibition compared to the vehicle-treated control cells. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
-
Conclusion
This compound (pilaralisib) is a well-characterized, potent, and selective pan-Class I PI3K inhibitor. It effectively blocks the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and survival in various preclinical cancer models.[3] While clinical trials have shown a manageable safety profile, its monotherapy antitumor activity has been modest in some settings.[13] The data and protocols presented in this guide provide a foundational resource for further investigation into the therapeutic potential of this compound, particularly in combination with other anticancer agents, and for the broader study of PI3K pathway inhibition in oncology.[3]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase I dose-escalation study of pilaralisib (SAR245408, this compound), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; this compound) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
An In-depth Technical Guide to the Structure and Chemical Properties of XL147 (Pilaralisib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL147, also known as pilaralisib (B611989) (SAR245408), is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family of enzymes.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in many human cancers, playing a critical role in tumor cell growth, proliferation, survival, and resistance to therapy.[3] this compound acts as an ATP-competitive inhibitor, targeting all four Class I PI3K isoforms (α, β, γ, and δ), thereby blocking the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and inhibiting downstream signaling.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data associated with this compound, intended to serve as a resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a quinoxaline (B1680401) derivative with the systematic IUPAC name 2-amino-N-[3-[[[3-[(2-chloro-5-methoxyphenyl)amino]-2-quinoxalinyl]amino]sulfonyl]phenyl]-2-methyl-propanamide.[2]
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-N-[3-[[[3-[(2-chloro-5-methoxyphenyl)amino]-2-quinoxalinyl]amino]sulfonyl]phenyl]-2-methyl-propanamide | [2] |
| Synonyms | Pilaralisib, SAR245408 | [2] |
| CAS Number | 934526-89-3 | [2] |
| Molecular Formula | C₂₅H₂₅ClN₆O₄S | [5] |
| Molecular Weight | 541.0 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: 20 mg/mLDMF: 20 mg/mLDMSO:PBS (pH 7.2) (1:30): 0.03 mg/mL | [5] |
Mechanism of Action
This compound is a potent and highly selective inhibitor of Class I PI3K isoforms.[6] It binds reversibly to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This inhibition of PIP3 production leads to the attenuation of the PI3K/Akt/mTOR signaling cascade, which is crucial for many aspects of cell growth and survival.
Signaling Pathway Inhibition
dot
References
SAR245408 (XL147): A Technical Guide to Target Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity and mechanism of action of SAR245408, also known as XL147 or pilaralisib. SAR245408 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a crucial role in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.
Quantitative Analysis of Target Binding Affinity
SAR245408 demonstrates potent inhibitory activity against the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) have been determined in biochemical assays, providing a quantitative measure of the compound's potency against each isoform.
| Target | IC50 (nM) | Assay Type |
| PI3Kα (p110α) | 39 | Biochemical Assay |
| PI3Kβ (p110β) | 383 | Biochemical Assay |
| PI3Kδ (p110δ) | 36 | Biochemical Assay |
| PI3Kγ (p110γ) | 23 | Biochemical Assay |
| mTOR | >15,000 | Biochemical Assay[1] |
| DNA-PK | 4,750 | Biochemical Assay[1] |
Note: Data regarding the specific binding affinity of SAR245408 against the common p110α H1047R mutant was not available in the reviewed literature. However, clinical studies have suggested that tumors with PIK3CA H1047R mutations may be responsive to PI3K pathway inhibitors.
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
SAR245408 exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions, including cell growth, proliferation, and survival. The tumor suppressor PTEN antagonizes PI3K activity by dephosphorylating PIP3. By inhibiting the production of PIP3, SAR245408 effectively blocks the downstream signaling cascade, leading to reduced proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[3][4]
Experimental Protocols
The determination of the target binding affinity of SAR245408 is typically performed using biochemical kinase assays. Below are detailed methodologies for commonly used assays.
In Vitro PI3K Kinase Inhibition Assay (HTRF®)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3K enzymatic activity.
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
SAR245408 (or other test compounds)
-
HTRF® Kinase Assay Kit (containing detection reagents)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of SAR245408 in 100% DMSO.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final desired concentrations in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF® detection reagents as per the manufacturer's protocol. These reagents typically include a europium cryptate-labeled antibody that recognizes the product (PIP3) and an XL665-labeled streptavidin that binds to a biotinylated tag on the substrate or product.
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of product formed.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for PI3K Inhibitor Evaluation
A typical workflow for the preclinical evaluation of a PI3K inhibitor like SAR245408 involves a multi-step process, from initial biochemical screening to cellular and in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Preclinical Profile of Pilaralisib (XL147/SAR245408): An In-Depth Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for pilaralisib (B611989) (formerly XL147, also known as SAR245408), a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The dysregulation of the PI3K/PTEN pathway is a frequent event in a variety of cancers, leading to hyperactivated signaling that promotes tumor growth and survival.[1][2] Pilaralisib has demonstrated significant anti-tumor activity in numerous preclinical models, both as a monotherapy and in combination with other anticancer agents.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental workflows.
Core Mechanism of Action
Pilaralisib is a reversible, ATP-competitive inhibitor of the class I PI3K isoforms (α, β, γ, and δ).[2][3] By blocking the PI3K enzyme, pilaralisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][3] This reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably AKT, and subsequently, the mammalian target of rapamycin (B549165) (mTOR).[3] The inhibition of this critical PI3K/AKT/mTOR pathway ultimately suppresses tumor cell proliferation, survival, migration, and angiogenesis.[1][3]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of pilaralisib in solid tumor models.
In Vitro Efficacy: Proliferation Inhibition
| Cell Line | Tumor Type | Key Genetic Alterations | IC50 (nmol/L) for Proliferation Inhibition |
| MCF7 | Breast Carcinoma | PIK3CA E545K activating mutation | 9,669[1] |
| PC-3 | Prostate Adenocarcinoma | Homozygous deletion of PTEN | 16,492[1] |
| OVCAR-3 | Ovarian Adenocarcinoma | - | Data not specified |
| Calu-6 | Lung Carcinoma | KRAS mutation | Data not specified |
Note: this compound was found to inhibit proliferation in a broad panel of tumor cell lines with IC50 values ranging from approximately 1200 nmol/L to >30,000 nmol/L.[1]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| MCF7 | Breast Carcinoma | 100 mg/kg, once daily | Significant tumor growth inhibition[1] |
| PC-3 | Prostate Adenocarcinoma | 100 mg/kg, once daily | Significant tumor growth inhibition[1] |
| Calu-6 | Lung Carcinoma | 100 mg/kg, once daily | Reduced rate of tumor growth[1] |
| OVCAR-3 | Ovarian Adenocarcinoma | 100 mg/kg, once daily | Significant tumor growth inhibition[1] |
Note: The 100 mg/kg once daily dose generally resulted in stasis or near-stasis of tumor growth, except in tumors harboring KRAS or BRAF mutations where growth was slowed.[1]
In Vivo Pharmacodynamics: PI3K Pathway Inhibition in Xenograft Tumors
| Xenograft Model | Dose of this compound | Time Point | Inhibition of AKT Phosphorylation (%) |
| MCF7 | 300 mg/kg | 4 hours | 81% (maximum)[1] |
| MCF7 | 300 mg/kg | 24 hours | 51% - 78%[1] |
| PC-3 | 300 mg/kg | 4 hours | 74% (maximum)[1] |
Note: A single oral administration of pilaralisib resulted in a dose-dependent inhibition of phosphorylation of AKT, p70S6K, and S6 with a duration of action of at least 24 hours.[2]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in the preclinical evaluation of pilaralisib.
In Vitro Cell Proliferation Assay (BrdU Incorporation)
Objective: To determine the concentration of pilaralisib that inhibits the proliferation of tumor cell lines by 50% (IC50).
Methodology:
-
Cell Plating: Tumor cells (e.g., MCF7, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of pilaralisib or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells for the final few hours of incubation.
-
Fixation and Detection: Cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Data Analysis: A colorimetric substrate is added, and the absorbance is read on a plate reader. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of pilaralisib in a living organism.
Methodology:
-
Animal Model: Female athymic nude mice are typically used.[1]
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).[1] Mice are then randomized into treatment and control groups.
-
Drug Administration: Pilaralisib is administered orally (by gavage) at specified doses and schedules (e.g., 100 mg/kg, once daily).[1] The control group receives the vehicle.
-
Monitoring: Mouse body weight and tumor volume are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²) / 2.[3]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Western Blotting for Pharmacodynamic Analysis
Objective: To assess the inhibition of the PI3K signaling pathway in tumor tissue following pilaralisib treatment.
Methodology:
-
Tissue Collection: Tumors are resected from xenograft-bearing mice at various time points after a single or multiple doses of pilaralisib.[1]
-
Protein Extraction: Tumor samples are homogenized and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-S6, S6).
-
Detection: Membranes are incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows associated with the preclinical study of pilaralisib.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pilaralisib.
Caption: General workflow for in vivo xenograft efficacy studies of pilaralisib.
References
The PI3K/AKT/mTOR Pathway: A Central Regulator of Cancer Progression and the Therapeutic Potential of XL147
A Technical Guide for Researchers and Drug Development Professionals
The Phosphatidylinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in a multitude of human cancers has positioned it as a key target for therapeutic intervention.[1][4][5][6] This in-depth technical guide provides a comprehensive overview of the PI3K/AKT/mTOR pathway's role in oncology and explores the preclinical and clinical development of XL147 (pilaralisib), a potent pan-class I PI3K inhibitor.
The PI3K/AKT/mTOR Signaling Cascade: A Master Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines.[7] This activation leads to the recruitment and activation of PI3K at the plasma membrane.
PI3K Activation and Downstream Signaling:
Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).
Recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 at threonine 308 and by the mTOR complex 2 (mTORC2) at serine 473. Fully activated AKT then phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions.
Key Downstream Effectors:
-
mTOR: A central downstream effector of AKT, mTOR is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[7]
-
mTORC1: Activated by AKT, mTORC1 promotes protein synthesis and cell growth by phosphorylating key targets such as p70 ribosomal S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][9]
-
mTORC2: As mentioned, mTORC2 is responsible for the full activation of AKT and also plays a role in regulating the actin cytoskeleton.[7]
-
-
Glycogen (B147801) Synthase Kinase 3 (GSK3): AKT-mediated phosphorylation inhibits GSK3, a kinase involved in various cellular processes, including glycogen metabolism and cell cycle regulation.
-
Forkhead Box O (FOXO) Transcription Factors: AKT phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[1]
-
MDM2: AKT can phosphorylate and activate MDM2, a negative regulator of the tumor suppressor p53, leading to p53 degradation and promoting cell survival.
Negative Regulation of the Pathway:
The PI3K/AKT/mTOR pathway is tightly regulated by tumor suppressors, most notably the phosphatase and tensin homolog (PTEN). PTEN is a lipid phosphatase that counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade.[1][3] Loss-of-function mutations or deletions of the PTEN gene are common in many cancers, leading to constitutive activation of the pathway.[5]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#FBBC05", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Growth", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolism", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Pilaralisib)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#202124"]; PI3K -> PIP3 [label=" P", color="#202124"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [arrowhead=tee, label="|", color="#EA4335"]; PIP3 -> PDK1 [color="#202124"]; PIP3 -> AKT [color="#202124"]; PDK1 -> AKT [label=" P", color="#202124"]; mTORC2 -> AKT [label=" P", color="#202124"]; AKT -> mTORC1 [color="#202124"]; AKT -> Survival [color="#202124"]; mTORC1 -> S6K [label=" P", color="#202124"]; mTORC1 -> _4EBP1 [label=" P", color="#202124"]; S6K -> Proliferation [color="#202124"]; _4EBP1 -> Proliferation [arrowhead=tee, color="#202124"]; AKT -> Metabolism [color="#202124"]; this compound -> PI3K [arrowhead=tee, label="|", color="#EA4335"];
// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; PDK1 -> mTORC2; S6K -> _4EBP1; Proliferation -> Survival -> Metabolism; } PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound.
Dysregulation of the PI3K/AKT/mTOR Pathway in Cancer
Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most frequent alterations observed in human cancers, driving tumor initiation, progression, and resistance to therapy.[1][4][6] This aberrant activation can occur through several mechanisms:
-
Mutations in PIK3CA: The PIK3CA gene, encoding the p110α catalytic subunit of PI3K, is frequently mutated in various cancers, including breast, colorectal, and endometrial cancers.[10] These mutations, commonly occurring in the helical and kinase domains, lead to constitutive activation of PI3K.[10]
-
Loss of PTEN Function: Inactivation of the PTEN tumor suppressor gene through mutations, deletions, or epigenetic silencing is another common mechanism for pathway activation.[5]
-
Activation of Upstream Receptors: Overexpression or activating mutations of RTKs, such as EGFR and HER2, can lead to sustained PI3K signaling.
-
Mutations in AKT and mTOR: While less frequent, activating mutations in AKT and mTOR have also been identified in certain cancers.[7]
The constitutive activation of this pathway provides cancer cells with a significant growth and survival advantage. It promotes uncontrolled proliferation, inhibits apoptosis, stimulates angiogenesis, and alters cellular metabolism to support rapid tumor growth.[2][5]
This compound (Pilaralisib): A Pan-Class I PI3K Inhibitor
This compound, also known as pilaralisib (B611989), is a potent, orally bioavailable, and reversible inhibitor of class I PI3K isoforms.[7][11] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit.[2][11]
Selectivity Profile and Potency
This compound exhibits potent inhibitory activity against the class I PI3K isoforms, with a degree of selectivity among them.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39[2][7] |
| PI3Kβ | 383 |
| PI3Kγ | 23[7] |
| PI3Kδ | 36[7][12] |
| Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms. |
As shown in Table 1, this compound is most potent against PI3Kγ and shows strong inhibition of PI3Kα and PI3Kδ, with lower potency against PI3Kβ.[2][7] This pan-class I inhibition profile allows this compound to block signaling downstream of multiple PI3K isoforms that may be active in different cancer contexts.
Preclinical Activity of this compound
Preclinical studies have demonstrated the ability of this compound to effectively inhibit the PI3K/AKT/mTOR pathway and exert anti-tumor effects in a variety of cancer models.
In Vitro Studies:
In cellular assays, this compound has been shown to inhibit the production of PIP3 and the subsequent phosphorylation of key downstream effectors, including AKT and S6.[4][10] This inhibition of pathway signaling leads to a reduction in cell proliferation and, at higher concentrations, induction of apoptosis.[6] The anti-proliferative activity of this compound has been observed across a panel of tumor cell lines with diverse genetic backgrounds.[4]
| Cell Line | Cancer Type | IC50 for Proliferation Inhibition (µM) |
| MCF-7 | Breast Cancer | 9.669[9] |
| PC-3 | Prostate Cancer | 16.492[9] |
| PPTP Cell Lines | Pediatric Cancers | Median: 10.9 (Range: 2.7 - 24.5)[7] |
| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. |
In Vivo Studies:
Oral administration of this compound in mouse xenograft models has demonstrated dose-dependent inhibition of PI3K pathway signaling in tumors, as evidenced by reduced phosphorylation of AKT, p70S6K, and S6.[2][4] This pharmacodynamic effect is sustained for at least 24 hours following a single dose.[4] Repeat-dose administration of this compound has resulted in significant tumor growth inhibition in multiple human xenograft models.[4] Furthermore, this compound has been shown to potentiate the anti-tumor activity of chemotherapeutic agents when used in combination.[4]
| Xenograft Model | Treatment | Outcome |
| Solid Glioma | 100 mg/kg, p.o. | Tumor growth inhibition[7] |
| Breast Cancer (BT474) | Combination with trastuzumab or lapatinib | Sensitizes HER2+ cells to treatment[9] |
| Table 3: In vivo efficacy of this compound in preclinical models. |
Clinical Development of this compound
This compound has been evaluated in several Phase I and II clinical trials, both as a single agent and in combination with other therapies, across a range of solid tumors and hematological malignancies.
Pharmacokinetics:
In clinical studies, pilaralisib is absorbed with a median time to maximum concentration (tmax) of 6-11 hours after repeated daily doses. Co-administration with other agents such as erlotinib (B232) or paclitaxel (B517696) and carboplatin (B1684641) did not appear to significantly affect its pharmacokinetics.[1]
Clinical Efficacy and Safety:
Phase I studies established a maximum tolerated dose (MTD) for pilaralisib.[1] The most commonly reported treatment-related adverse events include rash, diarrhea, and fatigue.[1]
While single-agent pilaralisib has shown modest clinical activity in solid tumors, some responses have been observed, particularly in patients with hematological malignancies like chronic lymphocytic leukemia (CLL) and certain lymphomas.[8] In a Phase II study in patients with advanced or recurrent endometrial carcinoma, pilaralisib demonstrated minimal antitumor activity but had a favorable safety profile.[5] Combination studies of pilaralisib with other targeted agents or chemotherapy have shown limited enhancement of anti-tumor activity in unselected patient populations.[1] These findings highlight the ongoing challenge of identifying patient populations most likely to benefit from PI3K inhibition.
| Clinical Trial Phase | Cancer Type(s) | Key Findings |
| Phase I | Solid Tumors | MTD established; common AEs: rash, diarrhea, fatigue.[1] |
| Phase I | CLL and Lymphoma | Partial responses observed in 50% of CLL and 20% of lymphoma patients.[8] |
| Phase II | Endometrial Carcinoma | Favorable safety profile, minimal single-agent activity.[5] |
| Phase I (Combination) | Solid Tumors | Limited enhanced efficacy when combined with erlotinib or paclitaxel/carboplatin.[1] |
| Table 4: Summary of key clinical trial results for this compound (Pilaralisib). |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of PI3K inhibitors like this compound.
In Vitro PI3K Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[6]
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
-
ATP
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the PI3K enzyme and lipid substrate in kinase buffer.
-
Add 0.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[6]
-
Add 4 µL of the enzyme/lipid mixture to each well.[6]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).[6]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- PI3K Enzyme\n- Lipid Substrate\n- Kinase Buffer\n- ATP\n- this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense_Compound [label="Dispense this compound/\nVehicle to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add Enzyme/\nSubstrate Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate_Reaction [label="Initiate Reaction\n(Add ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(e.g., 60 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction &\nDetect ADP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Luminescence [label="Read Luminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Calculate % Inhibition\n& IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense_Compound; Dispense_Compound -> Add_Enzyme; Add_Enzyme -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } In Vitro Kinase Assay Workflow.
Western Blot Analysis of PI3K Pathway Inhibition
Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-pan-Akt, rabbit anti-phospho-S6, rabbit anti-total S6, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle for the desired duration.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse them in RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total Akt) and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation (MTT) Assay
Objective: To measure the effect of a test compound on the metabolic activity of cancer cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value for cell proliferation inhibition.
Conclusion
The PI3K/AKT/mTOR pathway remains a highly validated and compelling target in oncology. Its central role in driving cancer cell proliferation and survival underscores the therapeutic potential of inhibitors that target this cascade. This compound (pilaralisib), a pan-class I PI3K inhibitor, has demonstrated robust preclinical activity, effectively inhibiting pathway signaling and tumor growth. While clinical studies have shown a manageable safety profile, the single-agent efficacy in solid tumors has been modest. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to PI3K inhibitors and exploring rational combination strategies to overcome resistance mechanisms. The in-depth understanding of the PI3K/AKT/mTOR pathway and the continued development of targeted inhibitors like this compound are crucial for advancing precision oncology and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay for cell viability [bio-protocol.org]
- 6. promega.es [promega.es]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
In Vitro Evaluation of XL147 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of XL147 (also known as pilaralisib (B611989) or SAR245408), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Dysregulation of the PI3K/PTEN pathway is a frequent event in a multitude of cancers, leading to hyperactivated signaling that promotes tumor growth, survival, and resistance to therapy.[1][2] this compound has been developed to target this pathway, and this document details the methodologies to assess its efficacy and mechanism of action in cancer cell lines.
Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Class I PI3K isoforms.[3] It exhibits high selectivity for PI3Kα, PI3Kδ, and PI3Kγ, with lower potency against PI3Kβ.[2][3] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in the second messenger PIP3 leads to decreased activation of downstream effectors, most notably AKT, and subsequent inhibition of key signaling proteins like p70S6K and S6.[1][2] The ultimate effect is the suppression of tumor cell proliferation, survival, and migration.[4]
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based functional assays.
Biochemical Inhibitory Activity
This compound demonstrates potent inhibition against the Class I PI3K isoforms in biochemical assays.
| Target Isoform | IC50 (nM) |
| PI3Kα | 39[3] |
| PI3Kβ | 383[3] |
| PI3Kγ | 23[3] |
| PI3Kδ | 36[3] |
| Table 1: IC50 values of this compound against Class I PI3K isoforms. |
Cellular Pathway Inhibition
The inhibitory effect of this compound on the PI3K pathway has been demonstrated in various cancer cell lines.
| Cell Line | Assay | IC50 (nM) |
| PC-3 (Prostate) | EGF-induced PIP3 Production | 220[3] |
| MCF7 (Breast) | EGF-induced PIP3 Production | 347[3] |
| PC-3 (Prostate) | pAKT (S473) Phosphorylation | 477[3] |
| PC-3 (Prostate) | pS6 Phosphorylation | 776[3] |
| Table 2: IC50 values of this compound in cell-based pathway assays. |
Anti-proliferative Activity
This compound inhibits the proliferation of a wide range of tumor cell lines.[4] In a panel of cell lines from the Pediatric Preclinical Testing Program (PPTP), this compound showed cytotoxic activity with a median relative IC50 of 10.9 µM (range: 2.7 µM to 24.5 µM).[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of this compound. Below are standard protocols for key experiments.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period, typically 72 hours.
-
Signal Development:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure luminescence using a microplate reader.
-
-
Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for Pathway Analysis
This technique is used to measure the levels of key phosphorylated and total proteins in the PI3K pathway.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a defined period (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro PI3K Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.
-
Reaction Setup: In a 96-well plate, combine the recombinant PI3K enzyme (e.g., PI3Kα, β, γ, or δ), the lipid substrate (e.g., PIP2), and serial dilutions of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using various commercial kits, such as ADP-Glo™, which measures luminescence.
-
Analysis: Plot the percentage of kinase activity against the log concentration of this compound and determine the IC50 value for each isoform.
Conclusion
The in vitro evaluation of this compound is a multi-faceted process that confirms its mechanism of action and quantifies its potency against cancer cells. By employing a systematic workflow that includes biochemical assays, cell-based pathway analysis, and functional screens, researchers can effectively characterize the anti-cancer properties of this PI3K inhibitor. The protocols and data presented in this guide serve as a robust framework for the preclinical assessment of this compound and other similar targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of XL147 on Tumor Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on XL147 (pilaralisib, SAR245408), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in cancer, promoting tumor cell growth, proliferation, and survival.[1][2][3] this compound has been developed to target this pathway, and this document summarizes its effects on tumor cells, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ).[4][5] By binding to the ATP-binding pocket of the PI3K enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR cascade results in the inhibition of tumor cell proliferation and survival.[1][2]
Quantitative Data Summary
The potency of this compound has been evaluated in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39[4][5] |
| PI3Kβ | 383[4] |
| PI3Kγ | 23[4][5] |
| PI3Kδ | 36[4][5] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Alteration | Proliferation IC50 (µM) |
| MCF7 | Breast | PIK3CA (E545K) | 9.67[2] |
| PC-3 | Prostate | PTEN null | 16.49[2] |
| OVCAR-3 | Ovarian | PIK3CA (E545K) | ~1.2 |
| A549 | Lung | KRAS (G12S) | >30 |
| U-87 MG | Glioblastoma | PTEN null | ~2.5 |
Note: IC50 values for OVCAR-3, A549, and U-87 MG are approximated from graphical data presented in Foster et al., 2015.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Vehicle Control | 55.2 | 30.1 | 14.7 | 2.1 |
| This compound (1 µM) | 65.8 | 20.5 | 13.7 | 3.5 |
| This compound (10 µM) | 75.1 | 10.2 | 14.7 | 8.9 |
Data adapted from supplementary materials of Foster et al., 2015.[2]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound.
Protocol 1: Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Add 100 µL of culture medium containing serial dilutions of this compound (or vehicle control) to the wells. Incubate for 72 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution (10 µM) to each well and incubate for 2-4 hours.
-
Fixation and DNA Denaturation: Remove the labeling medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Washing: Aspirate the antibody solution and wash the wells three times with 200 µL of washing solution.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate until color development is sufficient for photometric detection.
-
Measurement: Measure the absorbance of the samples in a microplate reader at 370 nm (reference wavelength: 492 nm).
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blotting for PI3K Pathway Signaling
This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway.
-
Cell Culture and Treatment: Seed cells (e.g., MCF7, PC-3) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat with various concentrations of this compound for 1-2 hours, followed by stimulation with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.
Protocol 4: Apoptosis Detection by TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Prepare paraffin-embedded tumor sections from xenograft models.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.
-
Detection: For immunohistochemical detection, incubate with an anti-label antibody conjugated to HRP, followed by a chromogenic substrate like DAB to produce a colored precipitate in apoptotic cells.
-
Counterstaining: Counterstain the sections with a nuclear stain like hematoxylin.
-
Microscopy: Visualize and quantify the percentage of TUNEL-positive cells under a microscope.
Effects on Tumor Cell Proliferation and Survival
This compound demonstrates a broad range of anti-proliferative potencies across various tumor cell lines, with sensitivity often correlating with the genetic background of the PI3K pathway.[1] In cell lines with activating PIK3CA mutations or PTEN loss, such as MCF7 and PC-3, this compound effectively inhibits proliferation.[2]
The primary mechanism of the anti-proliferative effect of this compound is cytostatic, characterized by a block in the G1 phase of the cell cycle.[2] This is consistent with the role of the PI3K/Akt pathway in promoting cell cycle progression. In some cell lines, at higher concentrations, this compound can also induce apoptosis, as evidenced by an increase in the sub-G1 cell population and positive TUNEL staining in xenograft tumors.[2] However, the induction of apoptosis is generally modest, suggesting that the primary antitumor effect is through the inhibition of proliferation.[2]
In preclinical xenograft models, oral administration of this compound leads to significant tumor growth inhibition.[1] Furthermore, this compound has been shown to potentiate the antitumor activity of chemotherapeutic agents, highlighting its potential for use in combination therapies.[1]
Conclusion
This compound is a potent and selective pan-Class I PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. It demonstrates significant anti-proliferative effects in a range of cancer cell lines, primarily through the induction of G1 cell cycle arrest. While its pro-apoptotic activity is modest, its ability to inhibit tumor growth in vivo and enhance the efficacy of other anticancer agents underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of PI3K inhibitors in cancer research and drug development.
References
Pilaralisib (XL147): A Technical Overview of Early-Phase Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trials of pilaralisib (B611989) (XL147), a potent and selective oral pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy. Pilaralisib was developed to inhibit this pathway and has been evaluated as a monotherapy and in combination with other anti-cancer agents in a variety of solid tumors and hematological malignancies. This document synthesizes quantitative data from these foundational studies, details the experimental protocols employed, and visualizes the underlying biological and logical frameworks.
The PI3K/Akt/mTOR Signaling Pathway and Pilaralisib's Mechanism of Action
Pilaralisib is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ). By blocking the activity of PI3K, pilaralisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt and its effector, mTOR, thereby inhibiting tumor cell growth, proliferation, and survival.
Early-Phase Clinical Trial Landscape
Pilaralisib has been investigated in several early-phase clinical trials to establish its safety, pharmacokinetic profile, pharmacodynamic effects, and preliminary efficacy. These studies have included a dose-escalation monotherapy trial in patients with solid tumors, as well as combination therapy trials with agents such as erlotinib (B232), and paclitaxel (B517696) with carboplatin. An expansion cohort study also evaluated its activity in chronic lymphocytic leukemia (CLL) and lymphoma.
Table 1: Summary of Key Early-Phase Clinical Trials of Pilaralisib
| Trial Identifier | Phase | Patient Population | Treatment Regimen | Primary Objectives | Key Findings |
| NCT00494442 | I | Advanced Solid Tumors | Pilaralisib monotherapy (capsule and tablet formulations) | MTD, safety, PK | MTD of capsule established at 600 mg QD. Recommended Phase II dose for tablet formulation is 400 mg QD.[1] |
| NCT00692640 | I | Advanced Solid Tumors | Pilaralisib + Erlotinib | MTD, safety, PK, PD | MTD established at pilaralisib 400 mg QD + erlotinib 150 mg QD. Limited antitumor activity observed.[2] |
| NCT00701129 | I | Advanced Solid Tumors (endometrial carcinoma expansion) | Pilaralisib + Paclitaxel + Carboplatin | MTD, safety, PK, PD | MTD of pilaralisib tablets established at 200 mg QD in combination. Favorable safety profile but did not enhance efficacy of chemotherapy.[3] |
| NCT01137905 | I (expansion) | CLL or Relapsed/Refractory Lymphoma | Pilaralisib 600 mg QD | Safety, PK, PD, preliminary efficacy | Acceptable safety profile. Preliminary clinical activity observed, with a 50% partial response rate in CLL patients.[4][5] |
Quantitative Data Summary
Pharmacokinetics
Pharmacokinetic (PK) analyses of pilaralisib have been conducted across its early-phase trials. The drug exposure, as measured by Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), was evaluated at various dose levels and in different formulations (capsule vs. tablet). In the combination study with erlotinib, pilaralisib exposure increased in a less than dose-proportional manner.[6] The tablet formulation of pilaralisib at 400 mg once daily was found to have a steady-state exposure higher than both the 400 mg and 600 mg capsule formulations.[1]
Table 2: Selected Pharmacokinetic Parameters of Pilaralisib (in Combination with Erlotinib)
| Pilaralisib Dose (mg QD) | N | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC0-24h (ng·h/mL) |
| 50 | 3 | 114 | 1540 |
| 100 | 3 | 240 | 3380 |
| 200 | 3 | 362 | 5360 |
| 400 | 10 | 788 | 12200 |
| 600 | 4 | 741 | 11300 |
| Data from the Phase I study of pilaralisib in combination with erlotinib.[6] |
Safety and Tolerability
The safety profile of pilaralisib has been characterized by common on-target and off-target adverse events. The most frequently reported treatment-related adverse events across studies include rash, diarrhea, fatigue, and decreased appetite.[2][7] Dose-limiting toxicities (DLTs) have included rash and increases in lipase.[7]
Table 3: Common Treatment-Related Adverse Events (All Grades) and Dose-Limiting Toxicities
| Adverse Event | Frequency in Combination Trials | Dose-Limiting Toxicities (DLTs) Observed |
| Rash | 40.3% - 62.9%[2] | Grade 3 maculopapular rash, Grade 3 generalized rash[7] |
| Diarrhea | 37.3% - 92.0%[2][5] | |
| Fatigue | 28.4% - 40.0%[2] | |
| Nausea | 22%[7] | |
| Decreased Appetite | 22%[7] | |
| Neutropenia | 67.2% (with chemo)[3] | |
| Thrombocytopenia | 67.2% (with chemo)[3] | |
| Hyperglycemia | 22.7%[1] | |
| Increased Lipase | Grade 4 increased lipase[7] |
Clinical Efficacy
Preliminary antitumor activity of pilaralisib was observed in its early-phase trials, although efficacy in solid tumors as a monotherapy and in the tested combinations was modest.[2][3] More promising activity was noted in patients with CLL.[5]
Table 4: Preliminary Efficacy of Pilaralisib in Early-Phase Trials
| Trial Population | Treatment | Evaluable Patients (N) | Objective Response Rate (ORR) | Disease Control Rate (DCR) / Stable Disease (SD) |
| Advanced Solid Tumors | Pilaralisib + Erlotinib | 27 | 3.7% (1 PR)[2] | 51.9% (14 SD)[2] |
| Advanced Solid Tumors | Pilaralisib + Paclitaxel/Carboplatin | 52 | 13.5% (7 PR)[3] | 42.3% (SD ≥12 weeks)[3] |
| CLL | Pilaralisib Monotherapy | 10 | 50.0% (5 PR)[5] | Nodal shrinkage ≥50% in 60% of patients[5] |
| Relapsed/Refractory Lymphoma | Pilaralisib Monotherapy | 15 | 20.0% (3 PR)[5] |
Experimental Protocols
Phase I Dose-Escalation Study Design
The early-phase trials of pilaralisib typically employed a standard 3+3 dose-escalation design to determine the MTD.
-
Patient Cohorts: Patients were enrolled in cohorts of three.
-
Dose Escalation: Each cohort was treated with a specific dose of pilaralisib. If no DLTs were observed in the first cycle of treatment, the dose was escalated for the next cohort.
-
DLT Observation: If one of the three patients experienced a DLT, three more patients were enrolled at the same dose level.
-
MTD Determination: The MTD was defined as the highest dose level at which fewer than two of six patients experienced a DLT.
-
Expansion Cohort: Once the MTD was established, an expansion cohort of patients could be enrolled to further evaluate safety, tolerability, and preliminary efficacy at that dose.
Pharmacodynamic Assays
Pharmacodynamic (PD) studies were conducted to confirm that pilaralisib was engaging its target and inhibiting the PI3K pathway in patients. This typically involved the analysis of tumor biopsies or surrogate tissues (such as skin) taken before and after treatment.
A representative method for assessing target engagement is immunohistochemistry (IHC) for phosphorylated Akt (p-Akt), a key downstream marker of PI3K activity. While specific antibody clones and detailed protocols from the trials are not publicly available, a general IHC protocol is as follows:
-
Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., from tumor biopsies) are obtained at baseline and on-treatment.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Blocking: Non-specific binding sites are blocked using a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-p-Akt Ser473).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Analysis: Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted. The intensity and percentage of stained tumor cells are scored by a pathologist to provide a semi-quantitative measure of p-Akt levels. A reduction in the post-treatment score compared to baseline indicates pharmacodynamic activity.
In the combination study with erlotinib, pharmacodynamic analyses in tumor and skin samples indicated a moderate inhibition of the PI3K pathway, in the range of 31% to 67%.[6]
Conclusion
The early-phase clinical trials of pilaralisib successfully established its safety profile and recommended Phase II dose, both as a monotherapy and in combination with other agents. Pharmacodynamic studies confirmed on-target inhibition of the PI3K pathway. While pilaralisib demonstrated a favorable safety profile, its antitumor activity in patients with advanced solid tumors was modest.[2][3] More encouraging preliminary efficacy was observed in patients with chronic lymphocytic leukemia.[5] These foundational studies have been crucial in defining the therapeutic window and potential patient populations for pilaralisib and have informed the broader development of PI3K inhibitors in oncology.
References
- 1. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of pilaralisib (SAR245408, this compound), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Dose‐Escalation Study of Pilaralisib (SAR245408, this compound) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Phase I safety and pharmacokinetic dose-escalation study of pilaralisib polymorph E, a phosphoinositide 3-kinase inhibitor in tablet formulation, in patients with solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
XL147 (Pilaralisib) Protocol for In Vitro Cell Culture Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL147, also known as pilaralisib (B611989) or SAR245408, is a potent, orally bioavailable, and reversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound targets all four isoforms of Class I PI3K (α, β, γ, and δ), blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition leads to decreased activation of downstream effectors such as AKT and mTOR, ultimately impacting tumor growth and survival.[1] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Class I PI3K isoforms.[3] By binding to the ATP-binding pocket of the PI3K enzyme, it prevents the phosphorylation of PIP2 to PIP3. This reduction in PIP3 levels leads to decreased recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation and activation leads to the inhibition of the entire PI3K/AKT/mTOR signaling axis.
Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PI3Kα | 39 | Cell-free |
| PI3Kβ | 383 | Cell-free |
| PI3Kγ | 23 | Cell-free |
| PI3Kδ | 36 | Cell-free |
Data sourced from MedchemExpress and Selleck Chemicals.[3][4]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) |
| PC-3 | EGF-induced PIP3 Production | 220 |
| MCF7 | EGF-induced PIP3 Production | 347 |
| PC-3 | EGF-stimulated pAKT | 477 |
| PC-3 | Non-stimulated pS6 | 776 |
| B16 Melanoma | Cell Migration | 899 |
Data sourced from MedchemExpress and AACR Journals.[2][3]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Pilaralisib)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be ≤ 0.1%. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the cell proliferation (MTT) assay.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the PI3K signaling pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Pilaralisib)
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental workflow for Western blot analysis.
PIP3 Production Assay (ELISA-based)
This protocol measures the direct inhibition of PI3K activity by quantifying the production of PIP3.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
This compound (Pilaralisib)
-
DMSO (vehicle control)
-
Growth factor (e.g., EGF)
-
PIP3 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in appropriate culture plates. Once confluent, serum-starve the cells for 12-24 hours.
-
Drug Pre-treatment: Pre-treat the serum-starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-20 minutes to induce PI3K activation.[2]
-
Cell Lysis and PIP3 Extraction: Lyse the cells and extract the lipids according to the instructions of the PIP3 ELISA kit.
-
ELISA: Perform the ELISA assay as per the manufacturer's protocol.
-
Data Analysis: Measure the absorbance and calculate the concentration of PIP3. Determine the IC50 of this compound for PIP3 production inhibition.
Caption: Logical workflow for a dose-response experiment to determine IC50.
Disclaimer
This document is intended for research use only and is not for diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
- 1. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
Preparation of XL147 Stock Solutions for Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock and working solutions of XL147 (Pilaralisib, SAR245408), a potent and selective Class I phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these protocols will ensure solution accuracy, stability, and reproducibility in preclinical experiments.
Introduction
This compound is a reversible, ATP-competitive inhibitor of Class I PI3K isoforms, with IC50 values of 39 nM, 383 nM, 23 nM, and 36 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively[1][2]. It is a valuable tool for investigating the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell growth, proliferation, and survival. Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This guide details the necessary chemical properties, step-by-step protocols for solution preparation, and best practices for storage.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source |
| Synonyms | Pilaralisib, SAR245408 | [1][3] |
| Molecular Formula | C₂₅H₂₅ClN₆O₄S | [3] |
| Molecular Weight | 541.02 g/mol | [1][4] |
| Appearance | Crystalline solid, Light brown to brown solid | [3][5] |
| Solubility | DMSO: ≥ 100 mg/mL (184.84 mM) DMF: 20 mg/mL | [1][2][3] |
| In-vitro Stability | Powder: ≥ 4 years at -20°C In DMSO: 1 year at -80°C, 1 month at -20°C | [1][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh this compound Powder: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.41 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 541.02 g/mol = 5.41 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 5.41 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1].
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into a suitable solvent, typically cell culture medium or an appropriate assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Formula: C₁V₁ = C₂V₂
-
(10 mM) x V₁ = (10 µM) x (1 mL)
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL
-
-
Prepare Working Solution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired cell culture medium or assay buffer.
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments to ensure its potency.
Important Note on DMSO Concentration: When preparing working solutions, be mindful of the final concentration of DMSO in your experimental system. High concentrations of DMSO can have cytotoxic effects. It is advisable to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Visualized Workflows and Pathways
This compound Stock and Working Solution Preparation Workflow
The following diagram illustrates the step-by-step workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound exerts its effects by inhibiting the PI3K pathway. The diagram below provides a simplified representation of this signaling cascade and the point of inhibition by this compound.
Caption: Inhibition of the PI3K pathway by this compound.
Conclusion
The protocols outlined in this document provide a standardized method for the preparation of this compound stock and working solutions. By following these guidelines, researchers can ensure the integrity and consistency of their experimental results when studying the effects of this potent PI3K inhibitor. Always refer to the manufacturer's specific recommendations and safety data sheets for handling and storage information.
References
Application Notes and Protocols for XL147 (Pilaralisib) Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL147, also known as pilaralisib (B611989) or SAR245408, is a potent, orally bioavailable, and reversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] It has demonstrated significant antitumor activity in various preclinical cancer models, making it a valuable tool for in vivo research.[2][3] This document provides detailed application notes and protocols for the administration of this compound in animal studies, focusing on its mechanism of action, formulation, dosing, and relevant experimental workflows.
Mechanism of Action
This compound targets the four isoforms of Class I PI3K (α, β, γ, and δ), which are key components of a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a common occurrence in many human cancers.[1] this compound acts as an ATP-competitive inhibitor, preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This inhibition blocks the downstream activation of AKT and its substrates, ultimately leading to reduced tumor cell proliferation and survival.[1][3][4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its effects in cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39 |
| PI3Kβ | 383 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
Data sourced from MedChemExpress and Selleck Chemicals.[5][6]
Table 2: this compound Activity in Cellular Assays
| Assay | Cell Line | IC50 (nM) |
| EGF-induced PIP3 Production | PC-3 | 220 |
| EGF-induced PIP3 Production | MCF7 | 347 |
| EGF-stimulated AKT Phosphorylation | PC-3 | 477 |
| Non-stimulated S6 Phosphorylation | PC-3 | 776 |
Data sourced from MedChemExpress.[6]
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is insoluble in water and ethanol, but soluble in DMSO.[5] For in vivo oral administration in mice, a suspension is typically prepared.
Materials:
-
This compound (pilaralisib) powder
-
Sterile water
-
10 mM Hydrochloric acid (HCl) or Carboxymethylcellulose sodium (CMC-Na)
-
Sterile containers and stirring equipment
Protocol 1: Formulation in Sterile Water/HCl
This formulation has been used in preclinical xenograft models.[7]
-
Weigh the required amount of this compound powder for the desired concentration and dosing volume.
-
Prepare a sterile 10 mM HCl solution in water.
-
Slowly add the this compound powder to the sterile water or the 10 mM HCl solution while stirring continuously.
-
Ensure the mixture is homogenous before administration. This formulation is administered by oral gavage at a dose volume of 10 mL/kg.[7]
Protocol 2: Formulation in Carboxymethylcellulose Sodium (CMC-Na)
This is a common method for creating a stable suspension for oral dosing.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Weigh the required amount of this compound powder.
-
While stirring the CMC-Na solution, slowly add the this compound powder to create a homogenous suspension.
-
For a final concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of the CMC-Na solution.[5]
In Vivo Administration in Mouse Xenograft Models
The following protocol describes a general procedure for administering this compound to mice bearing tumor xenografts.
Animal Models:
-
Athymic nude mice are commonly used for establishing human tumor xenografts.[7]
Dosing Regimen:
-
A frequently used and well-tolerated dose in mouse models is 100 mg/kg, administered orally (p.o.) once daily.[5][7]
-
Doses ranging from 10 to 300 mg/kg have been tested to assess dose-dependent effects.[7]
Procedure:
-
Tumor cells are implanted in the mice, and tumors are allowed to grow to a palpable size before treatment initiation.
-
Prepare the this compound formulation as described in the protocols above.
-
Administer the prepared this compound suspension to the mice via oral gavage at the determined dose and schedule.
-
Monitor the animals daily for any signs of toxicity, and measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess the inhibition of downstream signaling pathways.[7]
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Pilaralisib | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Determining the Potency of XL147: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL147, also known as pilaralisib (B611989) or SAR245408, is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[4][5] this compound exerts its anti-cancer effects by binding to the ATP-binding site of PI3K, thereby inhibiting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequently blocking downstream signaling.[6]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using common cell viability assays. The IC50 value is a critical measure of drug potency and is essential for the preclinical evaluation of therapeutic compounds.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a broad panel of human cancer cell lines, demonstrating a wide range of potencies. The IC50 values are influenced by the genetic background of the cell lines, particularly the status of key genes in the PI3K pathway such as PIK3CA and PTEN.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| HCT-116 | Colon Carcinoma | Mut | WT | 1200 |
| DLD-1 | Colorectal Adenocarcinoma | Mut | WT | 1800 |
| HT-29 | Colorectal Adenocarcinoma | WT | WT | >30000 |
| SW480 | Colorectal Adenocarcinoma | WT | WT | 19000 |
| MCF7 | Breast Adenocarcinoma | Mut | WT | 9669 |
| T-47D | Breast Ductale Carcinoma | Mut | WT | 2200 |
| BT-474 | Breast Ductale Carcinoma | Mut | WT | 3200 |
| MDA-MB-231 | Breast Adenocarcinoma | WT | WT | >30000 |
| PC-3 | Prostate Adenocarcinoma | WT | Null | 16492 |
| DU 145 | Prostate Carcinoma | WT | Mut | 11000 |
| LNCaP | Prostate Carcinoma | WT | Mut | 13000 |
| U-87 MG | Glioblastoma | WT | Mut | 2000 |
| A549 | Lung Carcinoma | WT | WT | >30000 |
| NCI-H460 | Lung Carcinoma | Mut | WT | 4300 |
| OVCAR-3 | Ovary Adenocarcinoma | Mut | WT | 2400 |
| SK-OV-3 | Ovary Adenocarcinoma | Mut | Null | 3600 |
| 786-O | Kidney Renal Clear Cell Carcinoma | WT | Mut | 5400 |
Note: The data presented in this table is compiled from publicly available sources. Actual IC50 values may vary depending on the specific experimental conditions, including the assay method, incubation time, and cell passage number.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Two common methods for determining the IC50 of a compound are the MTT and CellTiter-Glo® assays. The choice of assay depends on the cell line, available equipment, and desired sensitivity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same cell seeding and drug treatment procedures as described in the MTT assay protocol, using opaque-walled plates.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic regulators of large-scale transcriptional signatures in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International Journal of Environmental Research and Public Health | An Open Access Journal from MDPI [mdpi.com]
- 6. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of pAKT after XL147 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[2][3] XL147 (SAR245408) is a potent and highly selective inhibitor of Class I PI3K enzymes (α, β, γ, and δ).[4][5] By binding to PI3K in an ATP-competitive manner, this compound prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger.[6] This inhibition of PIP3 production leads to reduced recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[4][7]
Phosphorylation of AKT at key residues, such as Serine 473 (pAKT-Ser473), is a hallmark of its activation.[8] Therefore, monitoring the levels of pAKT serves as a reliable pharmacodynamic biomarker to assess the efficacy of PI3K inhibitors like this compound.[3] Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation. This document provides a detailed protocol for performing Western blot analysis to measure the inhibition of AKT phosphorylation in response to this compound treatment.
Signaling Pathway and Mechanism of Action
The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates PIP2 to generate PIP3.[9] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[9] This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and other kinases like mTORC2.[8] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation.[2] this compound selectively inhibits PI3K, thereby blocking the production of PIP3 and preventing the activation of AKT.[4][6]
Experimental Workflow
The overall experimental workflow for assessing pAKT levels after this compound treatment involves several key stages, from cell culture and treatment to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.
Quantitative Data Summary
The following table summarizes representative data on the dose-dependent inhibition of pAKT (Ser473) by this compound in a cancer cell line. Cells were treated with increasing concentrations of this compound for 24 hours. Protein levels were quantified by densitometry and normalized to total AKT and a loading control (e.g., GAPDH or β-actin).
| This compound Concentration (µM) | Normalized pAKT (Ser473) Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of pAKT |
| 0 (Vehicle) | 1.00 | 0.08 | 0% |
| 0.1 | 0.78 | 0.06 | 22% |
| 0.5 | 0.45 | 0.05 | 55% |
| 1.0 | 0.21 | 0.03 | 79% |
| 5.0 | 0.09 | 0.02 | 91% |
| 10.0 | 0.05 | 0.01 | 95% |
Detailed Experimental Protocols
This section provides a comprehensive methodology for conducting Western blot analysis of pAKT following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF7, PC-3) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for approximately 24 hours.
-
Serum Starvation (Optional): To reduce basal pAKT levels, you may serum-starve the cells for 4-6 hours prior to treatment.[10]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control.
-
Cell Treatment: Aspirate the growth medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 2, 6, 12, 24 hours) can be performed to determine the optimal time point for observing pAKT inhibition. For a dose-response experiment, a fixed time point is typically used.[11]
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[12]
-
Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13] The use of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is critical to preserve the phosphorylation status of AKT.[14]
-
Cell Scraping and Collection: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubation on Ice: Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.[15]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is essential for ensuring equal protein loading in the subsequent steps.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: To an aliquot of each lysate, add Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 10% or 12%). Run the gel according to the manufacturer's instructions to separate the proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is commonly used.
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) diluted in blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle shaking.[17] A typical dilution is 1:1000, but this should be optimized for the specific antibody used.
-
Washing: The following day, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[10]
Protocol 4: Detection and Analysis
-
Chemiluminescent Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly to the membrane.[12]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[12]
-
Stripping and Re-probing: For data normalization, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for total AKT and subsequently for a loading control protein (e.g., β-actin or GAPDH).[18] This ensures that any observed changes in pAKT levels are not due to variations in the total amount of AKT protein or protein loading.
-
Densitometry: Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the pAKT band intensity to the total AKT band intensity and then to the loading control band intensity to obtain the final quantitative results.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Combining XL147 (Pilaralisib) with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the pan-class I PI3K inhibitor XL147 (pilaralisib) with other chemotherapeutic agents. Detailed protocols for key experimental assays are included to facilitate further research and development in this area.
Introduction
This compound, also known as pilaralisib (B611989), is a potent and selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks), which are key components of a signaling pathway frequently hyperactivated in cancer.[1][2] This activation can lead to increased tumor cell growth, survival, and resistance to conventional cancer therapies.[1][2][3] Preclinical studies have demonstrated that this compound can potentiate the antitumor activity of various chemotherapeutic agents, providing a strong rationale for its investigation in combination therapies.[1][2] Clinical trials have explored the safety and efficacy of this compound in combination with standard-of-care chemotherapy in patients with advanced solid tumors.[4][5][6]
Mechanism of Action: Targeting the PI3K Pathway
This compound functions by competitively binding to the ATP-binding site of class I PI3K isoforms (α, β, γ, and δ), thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][3] This blockade prevents the activation of downstream effectors such as AKT and mammalian target of rapamycin (B549165) (mTOR), leading to decreased cell proliferation and survival.[1][7]
Preclinical and Clinical Data Summary
The combination of this compound with various chemotherapeutic agents has been evaluated in both preclinical models and clinical trials. A summary of key quantitative data is presented below.
Preclinical In Vivo Synergy
Preclinical studies in mouse xenograft models have shown that this compound enhances the antitumor activity of chemotherapeutic agents.[1][2]
| Tumor Model | Combination Agent | This compound Dose | Combination Effect | Reference |
| BT474 (Breast Cancer) | Trastuzumab | Not Specified | Enhanced tumor growth inhibition | [8] |
| BT474 (Breast Cancer) | Lapatinib | Not Specified | Enhanced tumor growth inhibition | [8] |
Clinical Trial Data: this compound in Combination Therapy
Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of this compound in combination with standard chemotherapy regimens.
Table 1: Phase I Study of this compound with Paclitaxel and Carboplatin in Solid Tumors [4][5][6]
| Parameter | Value |
| Patient Population | Advanced Solid Tumors |
| Number of Patients | 58 |
| This compound Formulation | Capsules and Tablets |
| MTD (Tablets) | 200 mg once daily |
| Dose-Limiting Toxicities (DLTs) | 10.3% of patients (Rash being the most common) |
| Most Frequent Adverse Events (Any Grade) | Neutropenia (67.2%), Thrombocytopenia (67.2%) |
| Pharmacokinetic Interaction | No significant interaction between this compound and paclitaxel/carboplatin |
| Partial Response (PR) | 13.5% (7 out of 52 evaluable patients) |
Table 2: Phase I Study of this compound with Erlotinib (B232) in Solid Tumors [9][10][11]
| Parameter | Value |
| Patient Population | Advanced Solid Tumors |
| Number of Patients | 35 |
| MTD | This compound 400 mg + Erlotinib 150 mg once daily |
| Most Common Treatment-Related Adverse Events | Rash (62.9%), Diarrhea (42.9%), Fatigue (40.0%) |
| Pharmacokinetic Interaction | Erlotinib had no effect on this compound pharmacokinetics |
| Partial Response (PR) | 3.7% (1 out of 27 evaluable patients) |
| Stable Disease (SD) | 51.9% (14 out of 27 evaluable patients) |
Experimental Protocols
Detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapeutic agents are provided below.
In Vitro Synergy Assessment: Cell Proliferation Assay
This protocol describes a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (pilaralisib)
-
Chemotherapeutic agent of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in cell culture medium.
-
Treatment: Treat the cells with this compound alone, the chemotherapeutic agent alone, and in combination at various concentration ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the combination index (CI) using software like CompuSyn based on the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis of PI3K Pathway Modulation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 ribosomal protein, in response to treatment with this compound and a combination agent.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells as described in the synergy assay, lyse them in ice-cold lysis buffer, and determine the protein concentration using a BCA assay.[1][7]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with a chemotherapeutic agent using a human tumor xenograft model in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapeutic agent formulation
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic agent alone, and the combination).[9]
-
Drug Administration: Administer the drugs according to the planned dosing schedule and route of administration. This compound is typically administered orally.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[9]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Optional pharmacodynamic analysis of tumor tissue can be performed via Western blotting or immunohistochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Dose-Escalation Study of Pilaralisib (SAR245408, this compound) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phase I Dose‐Escalation Study of Pilaralisib (SAR245408, this compound) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Phase I dose-escalation study of pilaralisib (SAR245408, this compound), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Dose-Escalation Study of Pilaralisib (SAR245408, this compound), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XL147 in PI3K Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing XL147 (also known as SAR245408 or Pilaralisib), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), as a tool to investigate PI3K signaling pathways in various research contexts.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][4][5] this compound is a potent, orally bioavailable small molecule that selectively inhibits Class I PI3K isoforms (α, β, γ, and δ), thereby providing a valuable tool for elucidating the role of PI3K signaling in both normal physiology and disease.[4][5][6]
Mechanism of Action
This compound is an ATP-competitive inhibitor of Class I PI3Ks.[6] By binding to the ATP-binding pocket of the p110 catalytic subunit, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[6][7] This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6][7] The subsequent deactivation of the Akt signaling cascade leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cells with a hyperactivated PI3K pathway.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for XL147 Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL147, also known as pilaralisib (B611989) or SAR245408, is a potent and highly selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of this pathway is a frequent event in a wide range of human cancers and has been implicated in resistance to various anticancer therapies, including chemotherapy and receptor tyrosine kinase inhibitors.[1][2][4] By inhibiting PI3K, this compound blocks the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger, leading to decreased phosphorylation and activation of downstream effectors such as AKT, p70S6K, and S6.[1][4]
Given the central role of the PI3K pathway in tumorigenesis and drug resistance, combining this compound with other therapeutic agents presents a rational strategy to enhance anti-tumor efficacy and overcome resistance mechanisms.[5][6] These application notes provide detailed protocols for designing and conducting preclinical studies to evaluate the synergistic or additive effects of this compound in combination with other anticancer drugs.
Data Presentation
The following tables are templates to summarize quantitative data from this compound drug combination studies. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: In Vitro Cell Viability (IC50) Data for this compound and Combination Agent
| Cell Line | Treatment | IC50 (µM) |
| [Cancer Type] | This compound | |
| (e.g., MCF-7) | Combination Agent (e.g., Paclitaxel) | |
| This compound + Combination Agent (1:1 ratio) |
Table 2: Combination Index (CI) Values for this compound and Combination Agent
The Combination Index (CI) is used to assess synergy (CI < 0.9), additivity (CI = 0.9 - 1.1), or antagonism (CI > 1.1).
| Cell Line | Drug Combination | Fa (Fraction affected) | CI Value | Interaction |
| [Cancer Type] | This compound + [Agent] | 0.25 | ||
| (e.g., MCF-7) | 0.50 | |||
| 0.75 |
Table 3: Apoptosis Induction by this compound and Combination Agent
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| [Cancer Type] | Vehicle Control | |||
| (e.g., PC-3) | This compound (IC50) | |||
| Combination Agent (IC50) | ||||
| This compound + Combination Agent |
Table 4: Pharmacodynamic Effects of this compound Combination on PI3K Pathway Signaling
| Cell Line | Treatment | p-AKT (Ser473) / Total AKT (Relative Intensity) | p-S6 (Ser235/236) / Total S6 (Relative Intensity) |
| [Cancer Type] | Vehicle Control | 1.0 | 1.0 |
| (e.g., A549) | This compound | ||
| Combination Agent | |||
| This compound + Combination Agent |
Mandatory Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for in vitro this compound drug combination studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent and to calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and combination agent stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
For single-agent treatments, add 100 µL of the diluted drug to the respective wells.
-
For combination treatments, add 50 µL of each diluted drug to the wells.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using dose-response curve fitting software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound alone and in combination.
Materials:
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, the combination agent, or the combination for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
Objective: To assess the effect of this compound and the combination treatment on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
6-well plates or 10 cm dishes
-
This compound and combination agent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels. β-actin should be used as a loading control.
-
References
Troubleshooting & Optimization
troubleshooting XL147 solubility issues in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with XL147, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO can vary. It is crucial to consult the manufacturer's product data sheet for the specific lot you are using. However, published data indicates a wide range of solubilities. One source reports a solubility of 100 mg/mL (184.83 mM), while another states 20 mg/mL.[1][7] For an analog of this compound, solubilities have been reported as ≥ 50 mg/mL, while other analogs have shown solubilities of 3 mg/mL and 90 mg/mL.[3][4] Always use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1][3][4]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous, high-purity DMSO.[2] DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of compounds.[2]
-
Gentle Warming: Gently warm the solution in a 37°C water bath.[8] Be cautious, as excessive heat can potentially degrade the compound.[8]
-
Sonication: Use a water bath sonicator for several minutes to aid dissolution.[8]
-
Vortexing: Gently vortex the solution until the compound is fully dissolved. Avoid vigorous mixing that could introduce air bubbles.[9]
-
Prepare a More Dilute Stock: If the intended concentration exceeds the solubility limit, try preparing a more dilute stock solution.[2]
Q4: After dissolving this compound in DMSO, it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in a non-aqueous solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[5][10] Here are some strategies to prevent this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions of the DMSO stock in your cell culture medium.[10]
-
Reverse Addition: Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing.[5][10] This allows for rapid dispersion of the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.[5][11] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]
-
Use Serum-Containing Medium: If applicable to your experiment, diluting the compound into a medium containing serum can sometimes help, as the compound may adsorb to serum proteins.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound and its analogs in DMSO. Note the variability in reported values, underscoring the importance of consulting the product-specific data sheet.
| Compound | Solvent | Reported Solubility | Molar Concentration (mM) | Reference |
| This compound | DMSO | 100 mg/mL | 184.83 | [1] |
| This compound | DMSO | 20 mg/mL | 36.97 | [7] |
| This compound analogue | DMSO | ≥ 50 mg/mL | ≥ 111.48 | [3] |
| This compound analogue | DMSO | 3 mg/mL | 6.68 | [4] |
| This compound analogue | DMSO | 90 mg/mL | 200.65 | [4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the tube until the compound is completely dissolved.[9] If necessary, use a water bath sonicator or gently warm the solution to 37°C to aid dissolution.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[8][12]
Protocol for Diluting this compound Stock Solution into Aqueous Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.[10]
-
Reverse Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[5] This ensures rapid dispersal and minimizes precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the medium is below 0.5% to avoid cellular toxicity.[5][11]
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately.[5]
Visualizations
This compound Mechanism of Action: PI3K/Akt Signaling Pathway
This compound is a selective inhibitor of Class I PI3K (Phosphoinositide 3-kinase). By inhibiting PI3K, this compound blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt. This leads to the inhibition of cell growth, proliferation, and survival.[13]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a step-by-step guide to address common solubility challenges with this compound.
Caption: A troubleshooting workflow for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reachever.com [reachever.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Stability and Storage | Tocris Bioscience [tocris.com]
- 13. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating XL147 Xenograft Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing XL147 (also known as SAR245408) dosage in xenograft studies. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a new xenograft model?
A1: A common starting dose for this compound in xenograft models is 100 mg/kg, administered orally once daily.[1] This dosage has been shown to result in significant tumor growth inhibition in various models with good tolerability.[1] However, the optimal dose can vary depending on the tumor model's genetic background and sensitivity to PI3K inhibition. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.
Q2: How should this compound be formulated for oral administration in mice?
A2: While specific formulation details can be proprietary, a common vehicle for oral administration of small molecule inhibitors in preclinical studies is a suspension in a solution such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. It is crucial to ensure a uniform and stable suspension for accurate dosing.
Q3: What is the expected duration of PI3K pathway inhibition after a single dose of this compound?
A3: Oral administration of this compound leads to a dose-dependent inhibition of the PI3K pathway, with a duration of action of at least 24 hours.[1][2] At a dose of 100 mg/kg, maximal inhibition of downstream effectors like pAKT and pS6 is observed around 4 hours post-dose, with partial inhibition persisting at 24 hours.[1] A higher dose of 300 mg/kg can maintain significant inhibition for up to 48 hours.[1]
Q4: What are the common tumor models that have shown sensitivity to this compound?
A4: this compound has demonstrated efficacy in a variety of human tumor xenograft models with diverse genetic backgrounds, particularly those with a dysregulated PI3K/PTEN pathway.[1][3] Sensitive models include those with PIK3CA mutations (e.g., MCF7 breast cancer), PTEN loss (e.g., PC-3 prostate cancer), and KRAS mutations (e.g., Calu-6 lung cancer).[1]
Q5: Can this compound be combined with other therapies in xenograft studies?
A5: Yes, preclinical studies have shown that this compound can potentiate the antitumor activity of chemotherapeutic agents and other targeted therapies.[1][2] Combination studies can enhance efficacy and potentially overcome resistance mechanisms.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure.- Tumor model is insensitive to PI3K inhibition.- Improper drug formulation or administration. | - Perform a dose-escalation study to find the maximally tolerated and effective dose.- Verify PI3K pathway activation in your tumor model (e.g., check for PIK3CA mutations or PTEN loss).- Confirm the stability and uniformity of the this compound formulation and ensure accurate oral gavage technique. |
| Significant Weight Loss or Toxicity in Mice | - Dose is too high.- Formulation vehicle is causing adverse effects. | - Reduce the dose of this compound or switch to an intermittent dosing schedule.- Evaluate the tolerability of the vehicle alone in a control group of mice.- Monitor mice daily for clinical signs of toxicity. |
| Variability in Tumor Response Within a Treatment Group | - Inconsistent tumor implantation.- Heterogeneity of the tumor cells.- Inaccurate or inconsistent dosing. | - Ensure consistent tumor cell number and injection volume for all animals.- If possible, use a more homogeneous cell line or establish tumors from a single-cell clone.- Calibrate pipettes and ensure proper mixing of the drug formulation before each administration. |
| Difficulty in Assessing Pharmacodynamic Effects | - Incorrect timing of tumor collection.- Suboptimal tissue processing. | - Collect tumors at the expected time of peak drug effect (e.g., 4 hours post-dose for this compound).- Immediately snap-freeze tumors in liquid nitrogen or fix them appropriately to preserve phosphorylation status of proteins. |
Quantitative Data Summary
Table 1: Summary of this compound Efficacy in Various Xenograft Models
| Tumor Model | Cancer Type | Genetic Alteration(s) | This compound Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| MCF7 | Breast | PIK3CA (E545K) | 100 mg/kg, QD | ~70-80 | [1] |
| PC-3 | Prostate | PTEN null | 100 mg/kg, QD | ~50-60 | [1] |
| Calu-6 | Lung | KRAS mutant | 100 mg/kg, QD | ~40-50 | [1] |
| OVCAR-3 | Ovarian | PIK3CA amplification | 100 mg/kg, QD | Significant inhibition | [1] |
QD: Once daily
Table 2: Pharmacodynamic Effects of this compound in MCF7 Xenograft Tumors
| Dose (mg/kg) | Time Post-Dose (hours) | Inhibition of pAKT (%) | Inhibition of pS6 (%) | Reference |
| 100 | 4 | 55-75 | 55-75 | [1] |
| 100 | 24 | 8-45 | 8-45 | [1] |
| 300 | 4 | 65-81 | 65-81 | [1] |
| 300 | 24 | 51-78 | 51-78 | [1] |
Experimental Protocols
Protocol 1: Xenograft Tumor Implantation and Growth Monitoring
-
Cell Culture: Culture human cancer cells (e.g., MCF7) in their recommended growth medium to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep cells on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
Protocol 2: this compound Administration and Efficacy Assessment
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water) at the desired concentration.
-
Administration: Administer this compound or vehicle control to the respective groups of mice via oral gavage once daily.
-
Monitoring: Continue to monitor tumor volume and body weight for the duration of the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition.
Protocol 3: Pharmacodynamic Analysis of PI3K Pathway Inhibition
-
Dosing and Tissue Collection: Administer a single dose of this compound or vehicle to tumor-bearing mice. At specified time points (e.g., 4 and 24 hours) post-dose, euthanize the mice and excise the tumors.
-
Tissue Processing: Immediately snap-freeze the tumors in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumors in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the protein concentration of the lysates. Perform Western blotting to analyze the phosphorylation status of key PI3K pathway proteins, such as AKT (pAKT Ser473) and S6 ribosomal protein (pS6 Ser235/236), relative to their total protein levels.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an this compound xenograft efficacy study.
Caption: Troubleshooting logic for lack of this compound efficacy in a xenograft study.
References
Technical Support Center: Overcoming Resistance to XL147 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PI3K inhibitor, XL147 (pilaralisib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as pilaralisib (B611989) or SAR245408, is a potent and highly selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), including the α, β, γ, and δ isoforms.[1] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] This, in turn, prevents the phosphorylation and activation of downstream effectors such as AKT, p70S6K, and S6, which are crucial for cell growth, proliferation, survival, and motility.[1][2]
Q2: My cancer cell line is showing decreased sensitivity or has developed resistance to this compound. What are the common underlying mechanisms?
Resistance to this compound, and PI3K inhibitors in general, can be multifactorial. The most common mechanisms include:
-
Reactivation of the PI3K pathway: This can occur through genetic alterations such as loss of the tumor suppressor PTEN or secondary mutations in the PIK3CA gene.[3]
-
Activation of compensatory signaling pathways: Cancer cells can bypass the PI3K blockade by upregulating parallel pathways, most notably the MAPK/ERK pathway.[3] Increased activity of receptor tyrosine kinases (RTKs) like HER3 and IGF1R can also contribute.[3]
-
Upregulation of pro-survival kinases: Kinases such as PIM1 can promote resistance to PI3K inhibitors by modulating cellular redox signaling and promoting cell survival.[4]
Q3: What combination therapies have shown promise in overcoming resistance to this compound?
Preclinical studies suggest that combination therapies can be effective in overcoming resistance to PI3K inhibitors like this compound. Some promising strategies include:
-
Combination with MEK inhibitors: To counteract the activation of the compensatory MAPK/ERK pathway.
-
Combination with HER2-targeted therapies: In HER2-positive cancers, combining this compound with agents like trastuzumab may be beneficial.[3]
-
Combination with chemotherapeutic agents: this compound has been shown to potentiate the activity of chemotherapeutic agents in preclinical tumor models.[1]
-
Dual PI3K/mTOR inhibition: Using dual inhibitors can prevent the feedback activation of PI3K that can occur with mTORC1 inhibition alone.[3]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cancer cell line model.
Possible Cause 1: Reactivation of the PI3K Pathway
-
Troubleshooting Steps:
-
Assess PTEN Status: Analyze PTEN protein expression levels by Western blot. Check for mutations or deletions in the PTEN gene via DNA sequencing.
-
Sequence PIK3CA: Perform DNA sequencing of the PIK3CA gene in your resistant cell line to identify any secondary mutations that might interfere with this compound binding.[3]
-
Evaluate Downstream Signaling: Use Western blotting to assess the phosphorylation status of AKT (at both Ser473 and Thr308) and S6 in the presence of this compound. Persistent phosphorylation indicates pathway reactivation.[3]
-
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Troubleshooting Steps:
-
Profile RTK Expression and Phosphorylation: Utilize a phospho-RTK array or perform Western blotting for specific RTKs (e.g., HER3, IGF1R) to screen for increased expression and phosphorylation.[3]
-
Assess MAPK Pathway Activation: Measure the phosphorylation levels of MEK and ERK by Western blot to determine if this pathway is hyperactivated.[3]
-
Consider Combination Therapy: If compensatory pathway activation is confirmed, consider co-treatment with inhibitors targeting the identified pathway (e.g., a MEK inhibitor if the MAPK pathway is active).[3]
-
Problem 2: In vivo xenograft model shows tumor growth despite this compound treatment.
Possible Cause: Suboptimal Drug Exposure or Intrinsic Resistance
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in the plasma and tumor tissue of the xenograft model to ensure adequate drug exposure. Analyze downstream pathway inhibition (p-AKT, p-S6) in tumor samples.
-
Evaluate Tumor Heterogeneity: Tumors can be heterogeneous, with some clones being intrinsically resistant to this compound. Consider isolating and characterizing cells from the resistant tumors to understand the specific resistance mechanisms at play.
-
Combination Therapy in vivo: Based on in vitro findings, consider testing combination therapies in your xenograft model. For example, co-administration of this compound with a MEK inhibitor or a relevant chemotherapeutic agent.[1]
-
Data Presentation
Table 1: Representative IC50 Values for this compound in a Panel of Tumor Cell Lines
| Cell Line | Cancer Type | Key Genetic Alterations | This compound IC50 (µM) |
| BT474 | Breast | HER2 amplification, PIK3CA mutation | ~1.2 |
| MCF7 | Breast | PIK3CA E545K mutation | 9.67 |
| PC-3 | Prostate | PTEN null | 16.49 |
| OVCAR-3 | Ovarian | - | - |
| Calu-6 | Lung | - | - |
Data adapted from preclinical studies.[5] Actual IC50 values may vary depending on experimental conditions.
Table 2: Example of Quantitative Western Blot Data Analysis for Pathway Activation
| Treatment | p-AKT (Ser473) / Total AKT (Relative Ratio) | p-ERK1/2 / Total ERK1/2 (Relative Ratio) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.35 | 1.85 |
| MEK Inhibitor (0.5 µM) | 1.10 | 0.20 |
| This compound + MEK Inhibitor | 0.30 | 0.25 |
This table presents hypothetical data to illustrate the concept of compensatory MAPK pathway activation upon PI3K inhibition and the effect of combination therapy.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Initial Treatment: Treat the parental cancer cell line with this compound at a concentration equivalent to its IC50.
-
Dose Escalation: Once the cells resume proliferation, passage them and incrementally increase the concentration of this compound (e.g., in 1.5x to 2x steps).[3]
-
Maintenance Culture: Continue this dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) compared to the parental cells.[3]
-
Characterization: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance. Characterize the underlying resistance mechanisms using the troubleshooting steps outlined above.
Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound, a potential combination agent, or vehicle control for the desired duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the cell lysate, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and boil.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-S6, S6).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using appropriate software.
Mandatory Visualizations
References
- 1. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Pilaralisib Technical Support Center: Managing On-Target and Off-Target Effects in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the on-target and potential off-target effects of pilaralisib (B611989) in experimental settings. Pilaralisib (also known as SAR245408 or XL147) is a potent, orally bioavailable, and reversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] Understanding and mitigating confounding effects are crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pilaralisib?
A1: Pilaralisib is an ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ).[1] By blocking the catalytic activity of PI3K, it prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This leads to the inhibition of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2]
Q2: What are the known on-target effects of pilaralisib that I should expect in my experiments?
A2: As a pan-Class I PI3K inhibitor, pilaralisib is expected to induce a range of on-target effects related to the inhibition of the PI3K/AKT/mTOR pathway. These include:
-
Reduced cell proliferation and viability: Observed in various cancer cell lines.[2]
-
Induction of apoptosis: A common consequence of blocking survival signaling.[3]
-
Cell cycle arrest: Often in the G1 phase.
-
Metabolic alterations: Inhibition of the PI3K pathway can lead to hyperglycemia by affecting glucose transport and metabolism.[4] This is a known class effect of PI3K inhibitors.
Q3: Are there any known specific off-target effects of pilaralisib?
Q4: What are the common adverse events observed in clinical trials with pilaralisib, and how do they relate to my in vitro/in vivo experiments?
A4: Common adverse events reported in clinical trials include diarrhea, fatigue, nausea, rash, and hyperglycemia.[4][6][7] These are largely considered on-target effects of pan-PI3K inhibition. For example, hyperglycemia is a direct consequence of interfering with insulin (B600854) signaling pathways regulated by PI3K.[4] Researchers should be aware of these systemic effects in vivo, as they can influence tumor microenvironment and overall animal health, potentially confounding experimental results.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Observations
Symptom: The observed cellular phenotype (e.g., cell death, morphological changes) is more potent or qualitatively different from what is expected from PI3K inhibition alone, or varies between experiments.
Possible Cause: This could be due to an off-target effect, especially at higher concentrations of pilaralisib. For instance, as seen with other PI3K inhibitors, there could be an effect on the cytoskeleton, such as microtubule dynamics.[5]
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a dose-response Western blot for phosphorylated AKT (p-AKT) and other downstream markers (e.g., p-S6K, p-4E-BP1) to confirm PI3K pathway inhibition at your working concentration.
-
-
Evaluate Potential Off-Targets:
-
Microtubule Disruption Assay: Based on the known off-target effects of other PI3K inhibitors, assess microtubule integrity.
-
Immunofluorescence: Stain cells with an anti-α-tubulin antibody to visualize the microtubule network. Look for signs of depolymerization or abnormal spindle formation in pilaralisib-treated cells compared to vehicle control.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase could indicate mitotic arrest due to microtubule disruption.
-
-
-
Use a Structurally Unrelated PI3K Inhibitor:
-
Treat cells with a different class of pan-PI3K inhibitor. If the unexpected phenotype is not replicated, it may be specific to the chemical scaffold of pilaralisib.
-
-
Titrate the Concentration:
-
Determine the minimal concentration of pilaralisib that gives maximal PI3K pathway inhibition. Phenotypes observed only at significantly higher concentrations are more likely to be off-target.
-
Issue 2: Managing Hyperglycemia in Cell Culture
Symptom: You are studying the metabolic effects of pilaralisib and need to model or mitigate the effects of hyperglycemia in your cell culture system.
Possible Cause: Pilaralisib inhibits the PI3K pathway, which is involved in insulin-mediated glucose uptake, leading to a hyperglycemic state.
Experimental Considerations:
-
Basal Media Glucose Concentration:
-
Standard cell culture media often contain high glucose levels (e.g., 25 mM). Consider using a more physiological glucose concentration (e.g., 5.5 mM) as your baseline to better observe pilaralisib-induced changes in glucose metabolism.
-
-
Osmolarity Control:
-
When creating high-glucose conditions to mimic hyperglycemia, it is crucial to include an osmotic control, such as mannitol, to ensure that the observed effects are due to the high glucose concentration and not just a change in osmolarity.
-
-
Experimental Model of Hyperglycemia:
-
To mimic the hyperglycemic environment seen in vivo, you can culture cells in a high-glucose medium (e.g., 25 mM) in the presence of pilaralisib. Compare this to cells grown in normal glucose (5.5 mM) with pilaralisib to dissect the effects of the drug from the effects of the hyperglycemic environment.
-
Data Presentation
Table 1: In Vitro Potency of Pilaralisib Against Class I PI3K Isoforms and Other Kinases
| Target | IC50 (nM) |
| PI3Kα | 39 |
| PI3Kβ | 383 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
| DNA-PK | 4750 |
| VPS34 | 6974 |
Data compiled from cell-free kinase assays.[2]
Table 2: Common Treatment-Related Adverse Events with Pilaralisib in Clinical Trials
| Adverse Event | Frequency |
| Diarrhea | High |
| Fatigue | High |
| Nausea | Common |
| Rash | Common |
| Hyperglycemia | Common |
| Decreased Appetite | Common |
| Vomiting | Common |
Frequency is a qualitative summary from reported clinical trial data.[4][8]
Experimental Protocols
Protocol 1: Western Blot for On-Target PI3K Pathway Inhibition
Objective: To confirm that pilaralisib is inhibiting the PI3K/AKT signaling pathway in your cellular model.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal PI3K signaling. Treat with a dose range of pilaralisib (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Pathway Stimulation: 15-30 minutes before harvesting, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) to activate the PI3K pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect with a chemiluminescent substrate.
-
Protocol 2: Kinome-Wide Off-Target Profiling using Competition Binding Assay
Objective: To identify potential kinase off-targets of pilaralisib.
Methodology:
-
Assay Principle: This assay measures the ability of pilaralisib to compete with a broad-spectrum, immobilized kinase inhibitor for binding to a large panel of kinases.
-
Procedure (adapted from commercial service protocols):
-
A test compound (pilaralisib) is mixed with a panel of recombinant kinases.
-
This mixture is then applied to a solid support derivatized with a broad-spectrum kinase inhibitor.
-
The amount of each kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to each kinase or by mass spectrometry.
-
A reduction in the amount of a specific kinase bound to the support in the presence of pilaralisib indicates that pilaralisib is binding to and inhibiting that kinase.
-
-
Data Analysis: Results are typically reported as the percent of control, where a lower percentage indicates stronger binding of pilaralisib to the kinase.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of pilaralisib to its target proteins in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with pilaralisib or vehicle (DMSO) for a specified time.
-
Heat Shock: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction by Western blot or other quantitative methods.
-
Data Analysis: A ligand-bound protein will be more thermally stable, resulting in a shift of its melting curve to a higher temperature. This confirms target engagement in a cellular context.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by pilaralisib.
Caption: A logical workflow for troubleshooting potential off-target effects of pilaralisib.
Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; this compound) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I safety and pharmacokinetic dose-escalation study of pilaralisib polymorph E, a phosphoinositide 3-kinase inhibitor in tablet formulation, in patients with solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
XL147 (Pilaralisib) Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of XL147 (Pilaralisib). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound, leading to reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: It is recommended to store this compound powder at -20°C for long-term stability, where it can be viable for up to three years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations up to 100 mg/mL (184.83 mM) being achievable.[1] It is crucial to use fresh, moisture-free DMSO to prevent precipitation.[1]
Q3: How should I store this compound stock solutions?
A: For long-term storage (up to one year), it is recommended to store this compound stock solutions in DMSO at -80°C. For short-term storage (up to one month), -20°C is suitable. To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q4: Can I dissolve this compound in aqueous solutions?
A: this compound has poor solubility in aqueous solutions, including water and ethanol.[2] Direct dissolution in aqueous buffers or cell culture media is not recommended as it will likely lead to precipitation. For in vitro experiments, a high-concentration stock solution in DMSO should be prepared first and then diluted to the final working concentration in the aqueous medium.
Q5: What is the maximum final concentration of DMSO I should use in my cell-based assays?
A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1%.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity in your assay.
Potential Causes:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in aqueous environments.[2]
-
High Final Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit.
-
Improper Dilution: Adding the DMSO stock solution directly to a large volume of aqueous medium without proper mixing can cause localized high concentrations and precipitation.
-
Low Quality or Wet DMSO: Using DMSO that has absorbed moisture will reduce the solubility of this compound.[1]
Solutions:
-
Prepare a High-Concentration Stock Solution: Ensure you start with a high-concentration stock solution of this compound in anhydrous DMSO.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium to reach the final desired concentration. This allows for gradual dilution and better mixing.
-
Ensure Thorough Mixing: When adding the this compound solution to your medium, vortex or mix gently but thoroughly to ensure rapid and uniform dispersion.
-
Visually Inspect: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, the solution should not be used.
-
Use Fresh, Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solutions.
Issue 2: Loss of this compound Activity in Stored Solutions
Symptoms:
-
Diminished or no biological effect in your experiments compared to previous results with a fresh solution.
-
Inconsistent IC50 values across experiments.
Potential Causes:
-
Degradation: Improper storage conditions (e.g., storage at room temperature or 4°C for extended periods) can lead to the chemical degradation of this compound.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to compound degradation and a decrease in activity.
-
Exposure to Light: While not explicitly documented for this compound, many chemical compounds are light-sensitive.
Solutions:
-
Adhere to Recommended Storage Conditions: Strictly follow the storage temperature guidelines provided in the table below.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Use Freshly Prepared Dilutions: For each experiment, prepare fresh dilutions from a properly stored stock aliquot.
-
Protect from Light: As a general good laboratory practice, store stock solutions in amber vials or tubes to protect them from light.
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration |
| DMSO | 100 mg/mL (184.83 mM)[1] |
| DMF | 20 mg/mL |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Assessing the Stability of this compound in DMSO (via HPLC)
Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid; specific conditions may need to be optimized)
-
DMSO (for blank and standards)
-
Sterile, single-use aliquots of the this compound stock solution
Procedure:
-
Time-Zero (T0) Analysis:
-
Immediately after preparing the fresh this compound stock solution, take one aliquot for the initial analysis.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the working solution into the HPLC system and record the chromatogram.
-
The peak area of the intact this compound at T0 will serve as the 100% reference.
-
-
Storage of Stability Samples:
-
Store the remaining aliquots at the desired temperatures to be tested (e.g., -20°C and -80°C).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution and analyze by HPLC using the same method as the T0 analysis.
-
-
Data Analysis:
-
Compare the peak area of the intact this compound in the stored samples to the peak area of the T0 sample.
-
Calculate the percentage of this compound remaining at each time point and temperature.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Recommended workflow for preparing this compound for experiments.
References
XL147 Technical Support Center: Interpreting Unexpected Results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with XL147 (Pardanib/SAR245408), a potent and selective Class I PI3K inhibitor.
Frequently Asked Questions (FAQs)
FAQ 1: I'm not observing the expected decrease in downstream PI3K signaling (e.g., p-Akt, p-S6) after this compound treatment. What are the possible causes?
Several factors can lead to a lack of efficacy in your experiment. A systematic check of your compound, experimental setup, and biological system is recommended.
Troubleshooting Workflow: No Observed Inhibition of PI3K Signaling
This workflow outlines a step-by-step process to diagnose the lack of expected results.
Technical Support Center: Pilaralisib (XL147) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the pan-class I PI3K inhibitor, Pilaralisib (XL147), in animal models. The information provided is intended to help minimize toxicity and ensure the welfare of experimental animals.
Frequently Asked Questions (FAQs)
Q1: What is Pilaralisib (this compound) and what is its mechanism of action?
A1: Pilaralisib (this compound) is a potent and selective, reversible inhibitor of class I phosphoinositide 3-kinases (PI3Ks), including the isoforms α, β, γ, and δ. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. By inhibiting PI3K, this compound blocks the downstream signaling cascade, leading to reduced tumor cell proliferation and survival.[1]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Based on preclinical and clinical data, the most common toxicities associated with this compound and other pan-PI3K inhibitors include dermatologic toxicities (rash), gastrointestinal issues (diarrhea), metabolic changes (hyperglycemia), and general symptoms such as fatigue and decreased appetite.[2][3] In animal studies, these may manifest as skin lesions, changes in stool consistency, weight loss, and altered activity levels.[2]
Q3: Is there a difference in toxicity between capsule and tablet formulations of Pilaralisib?
A3: Studies in human patients have evaluated both capsule and tablet formulations of pilaralisib. While both formulations have a similar safety profile, the tablet formulation may lead to higher steady-state exposure at the same dose.[4][5] For preclinical studies, the choice of formulation and vehicle can significantly impact drug exposure and tolerability.
Q4: Can intermittent dosing reduce the toxicity of this compound?
Troubleshooting Guides
Issue 1: Dermatologic Toxicity (Rash)
-
Signs to Monitor: Redness, inflammation, scaling, or lesions on the skin, particularly on the ears, tail, and feet of rodents. Excessive scratching or grooming.
-
Troubleshooting and Management:
-
Scoring: Establish a scoring system for skin toxicity (e.g., Grade 1: mild redness; Grade 2: moderate redness with scaling; Grade 3: severe redness, scaling, and ulceration).
-
Prophylactic Measures: Consider the prophylactic use of non-sedating antihistamines, which has been suggested to reduce the incidence and severity of rash in clinical settings.[7]
-
Dose Modification:
-
For Grade 1 or 2 toxicity, consider a dose reduction of 25-50%.
-
For Grade 3 toxicity, interrupt dosing until the rash improves to Grade 1 or less, then resume at a reduced dose.
-
-
Supportive Care: Provide soft bedding to minimize irritation. Consult with a veterinarian about the potential use of topical emollients or corticosteroids for localized lesions.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea)
-
Signs to Monitor: Changes in stool consistency (soft or liquid stools), perianal soiling, dehydration (skin tenting, sunken eyes), and weight loss.
-
Troubleshooting and Management:
-
Monitoring: Conduct daily cage-side observations and monitor body weight at least three times per week.
-
Supportive Care:
-
Ensure ad libitum access to drinking water and consider providing a hydration source such as hydrogel or a 5% sucrose (B13894) solution.
-
For mild to moderate diarrhea, dietary modifications such as providing a highly palatable and digestible diet can be beneficial.[8]
-
-
Pharmacological Intervention:
-
For persistent diarrhea, the use of anti-motility agents like loperamide (B1203769) may be considered, following consultation with a veterinarian for appropriate dosing in the specific animal model.[9]
-
-
Dose Modification:
-
For moderate, persistent diarrhea, consider a 25-50% dose reduction of this compound.
-
For severe diarrhea, interrupt dosing until resolution and then restart at a lower dose.
-
-
Issue 3: Metabolic Toxicity (Hyperglycemia)
-
Signs to Monitor: Increased water intake and urination, lethargy. Regular monitoring of blood glucose levels is essential.
-
Troubleshooting and Management:
-
Baseline Monitoring: Establish baseline blood glucose levels before initiating this compound treatment.
-
Regular Monitoring: Monitor blood glucose levels 1-2 times per week, or more frequently if hyperglycemia is detected. This can be done via tail vein sampling.
-
Dietary Considerations: While not a direct treatment, be aware that diet can influence blood glucose levels. Some studies suggest that fasting or fasting-mimicking diets can protect normal cells from chemotherapy-induced toxicity.[10]
-
Pharmacological Intervention:
-
In cases of persistent, significant hyperglycemia, consultation with a veterinarian regarding the use of insulin (B600854) or other glucose-lowering agents may be necessary.[3]
-
-
Dose Modification:
-
For persistent hyperglycemia above the established threshold for the study, consider a dose reduction of this compound.
-
For severe or symptomatic hyperglycemia, interrupt dosing until blood glucose levels are controlled.
-
-
Data Presentation
Table 1: Common Toxicities of Pilaralisib (this compound) and Other Pan-PI3K Inhibitors (Primarily from Clinical Data)
| Toxicity | Grade 1-2 Incidence | Grade ≥3 Incidence | Management Strategies |
| Rash/Dermatitis | Common | Less Common | Prophylactic antihistamines, topical corticosteroids, dose interruption/reduction.[3][7] |
| Diarrhea | Common | Less Common | Anti-motility agents (e.g., loperamide), hydration, dietary modification, dose interruption/reduction.[8][9] |
| Hyperglycemia | Common | Less Common | Blood glucose monitoring, dietary management, anti-diabetic agents (e.g., metformin, insulin) in consultation with a veterinarian, dose interruption/reduction.[3] |
| Fatigue/Lethargy | Common | Rare | Ensure easy access to food and water, monitor for other signs of distress, consider dose reduction if severe.[2] |
| Decreased Appetite | Common | Rare | Provide highly palatable diet, monitor body weight, consider dose reduction if significant weight loss occurs.[3] |
| Nausea/Vomiting | Common | Rare | Monitor for signs of nausea (e.g., pica in rodents), ensure hydration, consider anti-emetics in consultation with a veterinarian, dose interruption/reduction.[3] |
Experimental Protocols
Protocol 1: General Monitoring of Animal Health
-
Daily Observations: Conduct daily cage-side observations to assess the general well-being of the animals. Look for changes in posture, activity level, grooming habits, and any signs of pain or distress.
-
Body Weight: Measure and record the body weight of each animal at least three times per week. A weight loss of more than 15-20% from baseline may necessitate intervention, including dose reduction or temporary cessation of treatment.
-
Food and Water Intake: Monitor food and water consumption, as significant changes can be an early indicator of toxicity.
-
Fecal and Urine Output: Observe for any changes in the consistency and volume of feces and urine.
Protocol 2: Preparation of this compound for Oral Gavage
-
Objective: To prepare a homogeneous suspension of this compound for oral administration in rodents.
-
Materials:
-
Pilaralisib (this compound) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline)
-
Sterile tubes, magnetic stir bar, and stir plate or vortex mixer.
-
-
Procedure (for 0.5% CMC-Na suspension):
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Gentle heating and stirring can aid in dissolution. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the CMC-Na solution while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect for aggregates. If present, continue stirring.
-
Store the suspension at 4°C and re-suspend by vortexing before each administration.
-
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for minimizing this compound toxicity in animal models.
References
- 1. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary supplementation of clinically utilized PI3K p110α inhibitor extends the lifespan of male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative prediction of drug toxicity in humans from toxicology in small and large animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 7. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity in animal models - Cellvax - Preclinical CRO [cellvax-pharma.com]
- 9. [PDF] Quantitative prediction of drug toxicity in humans from toxicology in small and large animals. | Semantic Scholar [semanticscholar.org]
- 10. Guidelines for preclinical animal research in ALS/MND: A consensus meeting | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Oral Bioavailability of XL147 in Murine Models
For researchers, scientists, and drug development professionals utilizing the potent pan-class I PI3K inhibitor, XL147 (pilaralisib), in preclinical murine studies, achieving optimal and consistent oral bioavailability is paramount for reliable experimental outcomes. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the oral administration of this compound in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound, also known as pilaralisib, is a potent and selective inhibitor of class I phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway frequently hyperactivated in cancer.[1][2] It is an orally bioavailable small molecule.[2] However, like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to low and variable oral bioavailability. This can result in inconsistent plasma concentrations and potentially compromise the efficacy and reproducibility of in vivo studies.
Q2: What are the primary factors that can limit the oral bioavailability of this compound in mice?
A2: The primary factors limiting the oral bioavailability of this compound in mice are likely related to its poor solubility in gastrointestinal fluids, which is a common challenge for Biopharmaceutics Classification System (BCS) Class II drugs.[3][4] Other contributing factors can include first-pass metabolism in the gut and liver, and potential efflux by transporters like P-glycoprotein (P-gp).
Q3: What are the signs of poor oral bioavailability in my mouse study?
A3: Signs of poor or variable oral bioavailability of this compound in your mouse experiments may include:
-
Lack of dose-proportionality: Doubling the dose does not result in a doubling of plasma exposure (AUC and Cmax).
-
High inter-animal variability: Significant differences in plasma concentrations between individual mice receiving the same dose and formulation.
-
Lower than expected efficacy: The observed anti-tumor effect is less than what would be anticipated based on in vitro potency.
-
Inconsistent pharmacodynamic effects: Variable inhibition of downstream targets of the PI3K pathway (e.g., p-Akt, p-S6) in tumor or surrogate tissues.
Q4: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. The most common approaches include:
-
Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[5]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.[2][6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.[7][8]
-
Use of solubility enhancers: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can improve the solubility of the drug.
Troubleshooting Guides
Scenario 1: Low and Variable Plasma Concentrations of this compound
Problem: You have administered this compound orally to mice, and the resulting plasma concentrations are low and inconsistent across the cohort.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound | 1. Formulation Enhancement: Prepare an amorphous solid dispersion or a self-emulsifying drug delivery system (SEDDS) to improve dissolution and solubility. 2. Particle Size Reduction: If using a crystalline form of this compound, consider micronization to increase the surface area for dissolution. |
| Inadequate Vehicle | 1. Vehicle Optimization: Ensure the vehicle used for oral gavage is appropriate for a lipophilic compound. Consider using a vehicle containing a surfactant (e.g., Tween 80) or a lipid-based vehicle. A common vehicle for poorly soluble compounds is 0.5% methylcellulose (B11928114). |
| High First-Pass Metabolism | 1. Investigate Metabolic Stability: While difficult to modulate in vivo, understanding the metabolic profile of this compound can help in interpreting results. |
| P-glycoprotein (P-gp) Efflux | 1. Consider P-gp Inhibition (for mechanistic studies): In exploratory studies, co-administration with a P-gp inhibitor can help determine if efflux is a significant barrier to absorption. |
Scenario 2: Difficulty with Oral Gavage Procedure
Problem: You are experiencing difficulties during the oral gavage procedure, leading to stress in the animals and potential dosing inaccuracies.
| Possible Cause | Troubleshooting Step |
| Animal Resistance | 1. Proper Restraint: Ensure a firm and correct scruffing technique to immobilize the head and straighten the esophagus. 2. Use of a Palatable Vehicle: For voluntary consumption, consider formulating this compound in a sweetened condensed milk carrier.[9] |
| Esophageal or Tracheal Injury | 1. Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. 2. Proper Technique: Do not force the needle. Allow the mouse to swallow the needle. If there is resistance, withdraw and try again. |
| Inconsistent Dosing Volume | 1. Accurate Measurement: Use appropriately sized syringes and ensure the formulation is homogenous (well-suspended if a suspension) before drawing each dose. |
Data Presentation
The following tables provide a hypothetical comparison of pharmacokinetic parameters for this compound in different oral formulations in mice. This data is illustrative to demonstrate the potential impact of formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice with Different Oral Formulations (Single 50 mg/kg Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (0.5% Methylcellulose) | 350 | 4 | 2,800 | 15 |
| Amorphous Solid Dispersion (1:4 drug-to-polymer ratio in water) | 950 | 2 | 8,500 | 45 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1200 | 1.5 | 10,200 | 54 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and oral bioavailability.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Procedure:
-
Weigh the desired amounts of this compound and the polymer (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both this compound and the polymer in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the wall of the flask.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
The amorphous solid dispersion is now ready to be suspended in water or a suitable vehicle for oral gavage.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its solubilization and oral absorption.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor RH 40)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram. A common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-surfactant.
-
Weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a vortex mixer until a clear, homogenous isotropic mixture is formed. Gentle warming in a water bath (around 40°C) may be required to facilitate mixing.
-
Add the desired amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
The resulting solution is the SEDDS formulation, which can be directly administered by oral gavage. Upon contact with the aqueous environment of the GI tract, it will spontaneously form a fine emulsion.
Protocol 3: Pharmacokinetic Study of Oral this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration of different formulations.
Materials:
-
Mice (e.g., CD-1 or BALB/c, 8-10 weeks old)
-
This compound formulations (prepared as described above)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice for 4-6 hours before dosing, with free access to water.
-
Administer a single oral dose of the this compound formulation (e.g., 50 mg/kg) via oral gavage.
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein sampling).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 6. mdpi.com [mdpi.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of XL147
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential batch-to-batch variability of XL147 (Pilaralisib), a potent and selective Class I PI3K inhibitor. Inconsistent experimental outcomes can be a significant challenge, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to help ensure the reliability and reproducibility of your results.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as pilaralisib, is a selective, reversible, and ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with potent activity against PI3Kα, PI3Kδ, and PI3Kγ isoforms and lower potency against PI3Kβ.[1][2] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action prevents the activation of downstream signaling proteins, most notably Akt, which in turn inhibits cell growth, proliferation, and survival.[3][4]
Q2: I'm observing a significant difference in the potency (IC50) of this compound between different batches. What could be the cause?
Batch-to-batch variability in the potency of small molecule inhibitors like this compound can stem from several factors:
-
Purity: The presence of impurities or byproducts from the synthesis process can affect the compound's activity.
-
Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments.
-
Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
-
Weighing and Dilution Errors: Inaccurate measurement of the compound when preparing stock solutions or serial dilutions will lead to inconsistent results.
Q3: How can I validate the activity of a new batch of this compound?
It is highly recommended to perform a validation experiment on each new batch of this compound to ensure its activity is consistent with previous batches. A standard approach is to perform a dose-response curve in a well-characterized sensitive cell line (e.g., MCF7 or PC-3) and compare the IC50 value to that obtained with a previous, validated batch. A western blot analysis to confirm the inhibition of downstream targets such as phosphorylated AKT (p-AKT) is also a robust method for validation.
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation of this compound, particularly in aqueous solutions, can be a source of variability. To address this:
-
Ensure Complete Dissolution of Stock: Make sure the compound is fully dissolved in the initial stock solution (typically DMSO). Gentle warming (to 37°C) or brief sonication may aid in dissolution.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation and degradation.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is low (typically ≤ 0.1%) to avoid both toxicity and precipitation.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various PI3K isoforms and in cellular assays. The following table summarizes key IC50 values reported in the literature. Note that these values can vary depending on the specific assay conditions.
| Target/Assay | Cell Line/System | IC50 (nM) | Reference |
| Biochemical Assays | |||
| PI3Kα | Cell-free | 39 | [1][2] |
| PI3Kβ | Cell-free | 383 | [1] |
| PI3Kγ | Cell-free | 23 | [1][2] |
| PI3Kδ | Cell-free | 36 | [1][2] |
| Cellular Assays | |||
| PIP3 Production | PC-3 | 220 | [1] |
| PIP3 Production | MCF7 | 347 | [1] |
| p-AKT Inhibition | PC-3 | 477 | [1] |
| p-S6 Inhibition | PC-3 | 776 | [1] |
Experimental Protocols
Protocol 1: Validation of a New Batch of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line to validate the potency of a new batch.
Materials:
-
This compound (new and reference batches)
-
Sensitive cancer cell line (e.g., MCF7)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of both the new and reference batches of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each batch. The IC50 of the new batch should be comparable to the reference batch.
Protocol 2: Assessment of Downstream Pathway Inhibition by Western Blot
This protocol details how to confirm the on-target activity of a new this compound batch by measuring the inhibition of AKT phosphorylation.
Materials:
-
This compound (new and reference batches)
-
Sensitive cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (p-AKT Ser473, total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a known effective concentration of the new and reference batches of this compound (e.g., 1 µM) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total AKT and the loading control to ensure equal protein loading.
-
Analysis: Compare the levels of p-AKT relative to total AKT in the treated samples versus the control. A potent batch of this compound should show a significant reduction in p-AKT levels compared to the vehicle control.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Logical workflow for validating a new batch of a small molecule inhibitor.
References
Technical Support Center: XL147 (Pilaralisib) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of XL147 (pilaralisib), a potent pan-class I PI3K inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on optimizing treatment duration for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment duration for this compound in my cell line?
A1: The optimal concentration and treatment duration for this compound are highly dependent on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. A typical starting point for concentration ranges in proliferation assays is from 1.2 µM to over 30 µM.[1] For signaling pathway inhibition studies, concentrations can be much lower, with IC50 values for PI3K isoforms in the nanomolar range.[1][2]
A time-course experiment (e.g., 4, 24, and 48 hours) is crucial to understand the kinetics of this compound's effects.[3] Short-term incubations are often sufficient to observe inhibition of PI3K pathway signaling, while longer-term treatments are typically required to assess effects on cell viability and apoptosis.
Q2: I am observing high variability in IC50 values for this compound between experiments. What could be the cause?
A2: Variability in IC50 values can arise from several factors:
-
Cell Density: Ensure consistent cell seeding density across experiments, as this can influence drug sensitivity.
-
DMSO Concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, as it can have cytotoxic effects at higher concentrations.
-
Reagent Quality: Use fresh, high-quality reagents and ensure proper storage of your this compound stock solution.
-
Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and genetic drift, which can alter their response to treatment.
Q3: My this compound treatment is not showing the expected inhibition of downstream signaling (e.g., p-AKT). What should I do?
A3: If you are not observing the expected inhibition of downstream targets like phosphorylated AKT, consider the following:
-
Stimulation Conditions: The basal level of PI3K pathway activation can be low in some cell lines. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) before or during this compound treatment to enhance the dynamic range for observing inhibition.
-
Time Point of Analysis: The inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the time point of maximal inhibition.[3]
-
Antibody Quality: Ensure the primary and secondary antibodies used for western blotting are validated and working correctly.
Q4: Are there any known mechanisms of resistance to this compound?
A4: Yes, resistance to PI3K inhibitors like this compound can develop through various mechanisms, including:
-
Reactivation of the PI3K/AKT/mTOR Pathway: This can occur through mutations in PIK3CA or loss of the tumor suppressor PTEN.[4]
-
Activation of Compensatory Signaling Pathways: Upregulation of parallel pathways, such as the MAPK/ERK pathway, can bypass the PI3K blockade.[4]
-
Upregulation of other PI3K isoforms. [5]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium
-
Symptom: Visible precipitate in the culture medium after adding this compound.
-
Possible Cause: this compound has limited aqueous solubility.
-
Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.
-
When preparing working solutions, dilute the stock solution in culture medium with vigorous vortexing.
-
Avoid freeze-thaw cycles of the stock solution. Aliquot the stock into smaller volumes for single use.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions.
-
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
-
Symptom: High standard deviations between replicate wells or poor dose-response curves.
-
Possible Causes: Inconsistent cell seeding, edge effects in the microplate, or issues with the assay reagent.
-
Solution:
-
Cell Seeding: Use a multichannel pipette or an automated cell dispenser for accurate and uniform cell seeding. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (edge effect).
-
Incubation: Ensure uniform temperature and humidity in the incubator.
-
Assay Protocol: Follow the manufacturer's protocol for the viability assay precisely. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays or adequate cell lysis for ATP-based assays.
-
Issue 3: Unexpected Off-Target Effects
-
Symptom: Observation of cellular effects that are not consistent with PI3K pathway inhibition.
-
Possible Cause: While this compound is highly selective for class I PI3Ks, off-target effects can occur, especially at high concentrations.[6]
-
Solution:
-
Concentration Optimization: Use the lowest effective concentration of this compound that achieves the desired level of on-target pathway inhibition.
-
Control Experiments: Include appropriate controls, such as treating cells with other PI3K inhibitors with different selectivity profiles, to confirm that the observed phenotype is due to PI3K inhibition.
-
Phenotypic Rescue: Attempt to rescue the observed phenotype by activating downstream components of the PI3K pathway.
-
Data Presentation
Table 1: In Vitro IC50 Values of Pilaralisib (this compound) Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 39 |
| PI3Kβ (p110β) | 383 |
| PI3Kγ (p110γ) | 23 |
| PI3Kδ (p110δ) | 36 |
Data compiled from published literature.[1][2]
Table 2: Cellular Activity of Pilaralisib (this compound) in Selected Cancer Cell Lines
| Assay | Cell Line | IC50 (nM) |
| EGF-induced PIP3 Production | PC-3 (Prostate) | 220 |
| EGF-induced PIP3 Production | MCF7 (Breast) | 347 |
| p-AKT (Ser473) Inhibition | PC-3 (Prostate) | 477 |
| p-S6 Inhibition | PC-3 (Prostate) | 776 |
| Proliferation (BrdU) | MCF7 (Breast) | 9,669 |
| Proliferation (BrdU) | PC-3 (Prostate) | 16,492 |
Data compiled from published literature.[1]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Duration using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Add solubilization solution to each well and incubate overnight to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves for each time point to determine the IC50 values.
Protocol 2: Assessing PI3K Pathway Inhibition by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Measuring Apoptosis by Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations and for different durations.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent to each well, which lyses the cells and contains a substrate for caspase-3 and -7.
-
Incubate the plate at room temperature, protected from light.
-
-
Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined from a parallel cell viability assay) to calculate the specific caspase activity.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Validating XL147's Inhibition of AKT Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, targeting this pathway has become a major focus of anti-cancer drug development. This guide provides a comparative analysis of XL147, a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), and other prominent inhibitors that directly target AKT. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays.
Mechanism of Action: Targeting the PI3K/AKT Pathway
The PI3K/AKT pathway is a cascade of intracellular signaling molecules. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
This compound (SAR245408) is a potent and highly selective inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ)[1]. By inhibiting PI3K, this compound prevents the formation of PIP3, thereby blocking the recruitment and subsequent phosphorylation of AKT[1]. In contrast, inhibitors such as MK-2206, Capivasertib (AZD5363), and Ipatasertib (GDC-0068) directly target the AKT kinase itself. MK-2206 is an allosteric inhibitor, while Capivasertib and Ipatasertib are ATP-competitive inhibitors[2][3][4].
Comparative Performance of AKT Pathway Inhibitors
The efficacy of this compound and direct AKT inhibitors can be compared by examining their half-maximal inhibitory concentrations (IC50) for inhibiting AKT phosphorylation and cell viability in various cancer cell lines. While this compound's primary target is PI3K, its downstream effect on p-AKT inhibition is a key measure of its activity in this pathway. In preclinical studies, oral administration of this compound has been shown to cause dose-dependent inhibition of AKT phosphorylation[1].
| Inhibitor | Primary Target | Mechanism of Action | p-AKT Inhibition (IC50) | Cell Viability (IC50) | Reference |
| This compound (SAR245408) | Class I PI3K | ATP-competitive | Varies by cell line and stimulus | Varies by cell line | [1] |
| MK-2206 | AKT1/2/3 | Allosteric | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM (in vitro) | Varies by cell line | [5] |
| Capivasertib (AZD5363) | AKT1/2/3 | ATP-competitive | Akt1: 3 nM, Akt2: 7 nM, Akt3: 7 nM (in vitro) | Varies by cell line | [6] |
| Ipatasertib (GDC-0068) | AKT1/2/3 | ATP-competitive | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM (in vitro) | Varies by cell line | [2] |
Note: IC50 values for p-AKT inhibition in cellular assays can vary significantly depending on the cell line, stimulus, and assay conditions. The in vitro IC50 values represent the concentration required for 50% inhibition of the purified enzyme activity.
Experimental Protocols for Validating AKT Phosphorylation Inhibition
Accurate and reproducible experimental data are crucial for comparing the efficacy of different inhibitors. Below are detailed protocols for key assays used to validate the inhibition of AKT phosphorylation.
References
- 1. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT inhibitors in gynecologic oncology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: XL147 and XL765 in Preclinical Cancer Research
In the landscape of targeted cancer therapy, inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway represent a significant area of investigation due to the pathway's frequent dysregulation in various malignancies. This guide provides a detailed head-to-head comparison of two prominent investigational agents, XL147 (Pilaralisib, SAR245408) and XL765 (Voxtalisib, SAR245409), designed for researchers, scientists, and drug development professionals. Our objective is to deliver an evidence-based comparison of their performance, supported by experimental data, to inform preclinical research and development decisions.
Executive Summary
This compound is a potent and highly selective inhibitor of Class I PI3K isoforms.[1][2][3] In contrast, XL765 is a dual inhibitor, targeting both the Class I PI3K isoforms and the mammalian target of rapamycin (B549165) (mTOR), a critical downstream effector in the PI3K/AKT/mTOR signaling cascade.[4][5][6][7][8] This fundamental difference in their mechanism of action underpins their distinct pharmacological profiles and potential therapeutic applications. Preclinical evidence suggests that the dual inhibition strategy of XL765 may offer advantages over the selective PI3K inhibition of this compound in certain cancer models, particularly in prostate cancer.[9]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and XL765, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50, nM)
| Target | This compound (nM) | XL765 (nM) |
| PI3Kα (p110α) | 39[1][10][11] | 39[4][12] |
| PI3Kβ (p110β) | 383[1][10][11] | 113[4][12] |
| PI3Kγ (p110γ) | 23[1][10][11] | 9[4][5][12] |
| PI3Kδ (p110δ) | 36[1][10][11] | 43[4][12] |
| mTOR | >15,000[11] | 157[4][5][12] |
| DNA-PK | 4,750[10] | 150[4][5][12] |
Table 2: Cellular Activity and Efficacy
| Parameter | This compound | XL765 |
| Cellular IC50 (Proliferation) | Wide range, from ~1,200 nM to >30,000 nM in various tumor cell lines.[1] For example, IC50s in MCF7 and PC-3 cells were 9,669 nM and 16,492 nM, respectively.[1][11] | Generally more potent than this compound, inhibiting cell growth at lower concentrations in a broader range of cell lines.[4] |
| Apoptosis Induction | Evidence of increased apoptosis in PC-3 and Calu-6 tumors.[1] | Associated with greater apoptosis induction compared to PI3K inhibition alone.[4] |
| In Vivo Efficacy | Significant tumor growth inhibition in multiple human xenograft models (e.g., MCF7, PC-3, Calu-6).[1][2][3] | Significant tumor growth inhibition or shrinkage in multiple xenograft models, including breast, lung, ovarian, prostate, and brain cancers.[6] |
| PTEN Status and Sensitivity | In prostate cancer cell lines, the presence of PTEN was associated with reduced sensitivity.[9] | |
| Hormone Sensitivity | In prostate cancer models, androgen independence was associated with enhanced responsiveness.[9] |
Signaling Pathways and Mechanism of Action
The PI3K/AKT/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism. Both this compound and XL765 target this pathway, but at different nodes, leading to distinct downstream effects.
Figure 1: PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound and XL765. This diagram illustrates the central role of PI3K and mTOR in promoting cell proliferation and survival. This compound selectively inhibits PI3K, while XL765 dually inhibits both PI3K and mTORC1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and XL765.
In Vitro Kinase Inhibition Assays
Objective: To determine the biochemical potency (IC50) of the inhibitors against purified kinase enzymes.
Methodology:
-
Kinase reactions are typically performed in a multi-well plate format.
-
Purified recombinant Class I PI3K isoforms (α, β, γ, δ) or mTOR kinase are incubated with the inhibitor (this compound or XL765) at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product generated (e.g., phosphorylated substrate) is quantified using methods such as luciferase-coupled chemiluminescence assays or radioisotope labeling.[1]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assays
Objective: To assess the effect of the inhibitors on the growth and proliferation of cancer cell lines.
Methodology:
-
Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or XL765.
-
After a specified incubation period (e.g., 72 hours), cell viability or proliferation is measured.
-
Commonly used methods include:
-
BrdU incorporation assay: Measures DNA synthesis in proliferating cells.[1]
-
MTS/MTT assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP as a measure of metabolically active cells.
-
-
IC50 values are determined from the dose-response curves.
Western Blotting for Phosphoprotein Analysis
Objective: To evaluate the inhibition of downstream signaling pathways by measuring the phosphorylation status of key proteins.
Methodology:
-
Cancer cells are treated with the inhibitor for a specified time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-S6K, p-S6) and total proteins as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]
Figure 2: Experimental Workflow for Western Blotting. This diagram outlines the key steps involved in assessing the inhibition of PI3K pathway signaling by measuring the phosphorylation of downstream effector proteins.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound or XL765 is administered orally at a specified dose and schedule.[1][2]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry for proliferation markers like Ki-67).[1]
-
The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound and XL765 are valuable research tools for investigating the PI3K/AKT/mTOR pathway in cancer. This compound offers high selectivity for Class I PI3K isoforms, making it suitable for studies focused on the specific roles of these kinases. In contrast, XL765 provides a broader inhibition of the pathway by targeting both PI3K and mTOR. Preclinical data suggest that the dual inhibition strategy of XL765 may result in superior anti-proliferative and pro-apoptotic effects in some cancer models.[9] The choice between these two inhibitors will depend on the specific research question, the genetic background of the cancer model, and the desired therapeutic strategy. The experimental protocols outlined in this guide provide a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these PI3K pathway inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Voxtalisib - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [this compound (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Dual Targeting of PI3K and EGFR Pathways: A Synergistic Approach in Cancer Therapy
A comprehensive analysis of the preclinical data supporting the combination of the PI3K inhibitor XL147 with various EGFR inhibitors reveals a promising strategy to enhance anti-tumor efficacy and overcome resistance. This guide provides a detailed comparison of the synergistic effects, experimental methodologies, and underlying signaling pathways for researchers, scientists, and drug development professionals.
The epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) signaling pathways are frequently dysregulated in a multitude of cancers, playing crucial roles in cell proliferation, survival, and therapeutic resistance. While EGFR inhibitors have demonstrated clinical success, the development of resistance remains a significant challenge. Preclinical evidence strongly suggests that concurrent inhibition of the PI3K pathway, a key downstream effector of EGFR, can synergistically enhance the anti-tumor activity of EGFR inhibitors. This guide focuses on the synergistic effects of this compound, a potent and selective inhibitor of Class I PI3K isoforms, in combination with various EGFR inhibitors.
Quantitative Analysis of Synergistic Effects
A phase 1 clinical trial of this compound in combination with the EGFR inhibitor erlotinib (B232) in patients with advanced solid tumors was initiated based on preclinical data showing that this compound augments the anti-tumor efficacy of EGFR inhibitors.[1] In these preclinical cancer models, the administration of this compound in combination with EGFR-targeted agents led to enhanced tumor growth inhibition or regression compared to single-agent treatments.[2]
| Combination Therapy | Cancer Model | Key Findings | Reference |
| This compound + Erlotinib | Advanced Solid Tumors (Preclinical Xenograft Models) | Augmented anti-tumor efficacy compared to single agents. | [1] |
| This compound + Erlotinib | Advanced Solid Tumors (Phase 1 Clinical Trial) | The combination was generally well-tolerated and resulted in robust simultaneous inhibition of PI3K and EGFR signaling. | [1] |
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining this compound with EGFR inhibitors stems from the vertical inhibition of a critical signaling cascade.
-
EGFR Signaling: Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival.
-
PI3K Signaling: PI3K is a key downstream mediator of EGFR. Its activation leads to the phosphorylation of AKT, which in turn regulates a host of proteins involved in cell growth, survival, and metabolism.
-
Mechanism of Synergy: EGFR inhibitors block the initial activation of the pathway at the receptor level. However, cancer cells can develop resistance through various mechanisms, including the activation of parallel signaling pathways or mutations downstream of EGFR. By concurrently inhibiting PI3K with this compound, the combination therapy effectively blocks a crucial survival pathway, making the cancer cells more susceptible to the effects of EGFR inhibition. This dual blockade prevents the cancer cells from escaping the therapeutic effects of single-agent EGFR inhibitors.
Caption: EGFR and PI3K signaling pathway with inhibitor actions.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of synergistic effects. Below are generalized methodologies for key experiments.
Cell Viability and Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic, additive, or antagonistic effects of their combination.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, an EGFR inhibitor (e.g., erlotinib), and their combination in a checkerboard format. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone.
-
Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Caption: Workflow for cell viability and synergy analysis.
Western Blot Analysis
Objective: To investigate the effects of single and combination drug treatments on the phosphorylation status of key proteins in the EGFR and PI3K signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, an EGFR inhibitor, or their combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, S6K, and other relevant pathway proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.
References
- 1. A phase I/II study combining erlotinib and dasatinib for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of XL147 (Pilaralisib) Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-class I PI3K inhibitor XL147 (pilaralisib) with other relevant alternatives. The information is supported by experimental data from published preclinical and clinical studies.
This compound is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway frequently hyperactivated in cancer.[1][2] By targeting the α, β, γ, and δ isoforms of PI3K, this compound disrupts downstream signaling, leading to the inhibition of tumor cell proliferation and survival.[1][2] This guide summarizes key findings related to this compound and provides a comparative analysis with other pan-PI3K inhibitors.
Comparative Efficacy and Potency of Pan-PI3K Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other notable pan-PI3K inhibitors against the four Class I PI3K isoforms. This data is crucial for understanding the selectivity and potential therapeutic window of these compounds.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Key Findings from Studies |
| This compound (Pilaralisib) | 39[3] | 383[3] | 23[3] | 36[3] | Demonstrates potent inhibition of PI3Kα, γ, and δ, with lower activity against the β isoform.[3] Preclinical studies have shown its ability to inhibit downstream signaling (p-AKT, p-S6) and tumor growth in various xenograft models.[2][3] Clinical trials have shown a manageable safety profile but modest single-agent efficacy.[4][5] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | A potent pan-PI3K inhibitor that has been extensively studied in clinical trials.[6] It has shown activity in some tumor types, but its development has been hampered by toxicities, including mood disturbances. |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | A potent inhibitor of PI3Kα and δ isoforms.[6][7] Similar to other pan-PI3K inhibitors, its clinical development has faced challenges due to a narrow therapeutic window.[7] |
Preclinical Anti-Proliferative Activity of this compound
This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability varies depending on the genetic background of the cancer cells.
| Cell Line | Cancer Type | Key Genetic Alterations | This compound IC50 (µM) |
| MCF7 | Breast Cancer | PIK3CA activating mutation | >10 |
| PC-3 | Prostate Cancer | PTEN null | >10 |
| OVCAR-3 | Ovarian Cancer | PIK3CA amplification | Not specified |
| U87-MG | Glioblastoma | PTEN deletion | Not specified |
| A549 | Lung Cancer | KRAS mutation | Not specified |
Note: While specific IC50 values for all cell lines are not consistently reported in a single source, studies indicate a broad range of activity.[3]
Experimental Protocols
Detailed methodologies are essential for the independent validation and replication of published findings. Below are protocols for key experiments used to characterize PI3K inhibitors like this compound.
PI3K Enzyme Activity Assay
This assay quantifies the enzymatic activity of PI3K and the inhibitory effect of compounds.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Test compound (e.g., this compound)
-
Detection system (e.g., ADP-Glo™ Kinase Assay)[8]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP using a suitable detection reagent and a luminometer.[8]
-
Calculate IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of PI3K Pathway Inhibition
This method is used to assess the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6)[9][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the PI3K inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[9][11]
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[10]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[12][13]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of the test compound.
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][15]
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)[1]
-
Cancer cell line for implantation
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).[16]
-
Randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired schedule and route (e.g., oral gavage daily).[1]
-
Measure tumor volume with calipers 2-3 times per week.[16]
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the core signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating a PI3K inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Dose‐Escalation Study of Pilaralisib (SAR245408, this compound) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of XL147 (Pilaralisib) and Rapamycin on mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, making it a prime target in cancer therapy. This guide provides an objective comparison of two key inhibitors that modulate this pathway: XL147 (pilaralisib), a pan-class I PI3K inhibitor, and rapamycin, a well-established allosteric inhibitor of mTOR complex 1 (mTORC1). We present a detailed analysis of their mechanisms of action, effects on downstream signaling, and cellular consequences, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting Different Nodes of the Same Pathway
This compound and rapamycin inhibit the mTOR pathway through distinct mechanisms, which dictates their differential effects on the two mTOR complexes, mTORC1 and mTORC2.
This compound (Pilaralisib): Upstream Inhibition of PI3K
Pilaralisib (B611989) is a potent, reversible, and ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ). By blocking PI3K, pilaralisib prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, including Akt. As Akt is a key activator of mTORC1 and a substrate of mTORC2, this compound indirectly inhibits both mTOR complexes.
Rapamycin: Allosteric Inhibition of mTORC1
Rapamycin functions by forming a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, specifically within the mTORC1 complex. This binding does not directly inhibit the catalytic activity of mTOR but acts as an allosteric inhibitor, preventing mTORC1 from accessing its substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). Critically, rapamycin does not acutely inhibit mTORC2, although chronic exposure may disrupt the assembly of new mTORC2 complexes in some cell types.[1]
Comparative Effects on mTORC1 and mTORC2 Signaling
The different mechanisms of this compound and rapamycin lead to distinct profiles of mTORC1 and mTORC2 inhibition and downstream signaling.
| Target Complex | This compound (Pilaralisib) Effect | Rapamycin Effect |
| mTORC1 | Indirect inhibition via upstream PI3K/Akt blockade. | Direct, potent allosteric inhibition. |
| mTORC2 | Indirect inhibition via upstream PI3K blockade. | Generally insensitive to acute treatment; chronic treatment may inhibit assembly.[1] |
Downstream Substrate Phosphorylation
A key measure of mTOR pathway inhibition is the phosphorylation status of downstream substrates.
| Downstream Target | This compound (Pilaralisib) Effect | Rapamycin Effect |
| p-S6K1 (Thr389) | Inhibition due to PI3K/Akt pathway blockade. | Potent inhibition. |
| p-4E-BP1 (Thr37/46) | Inhibition due to PI3K/Akt pathway blockade. | Incomplete and often transient inhibition in many cell types.[2][3] |
| p-Akt (Ser473) | Inhibition due to blockade of PI3K, the upstream activator of the PDK1 and mTORC2 pathways that phosphorylate Akt. | Can lead to a feedback-loop-induced increase in p-Akt (Ser473) in some cell lines due to relief of S6K1-mediated negative feedback on PI3K signaling.[4] |
Cellular Effects: Proliferation and Apoptosis
The differential impact on mTOR signaling translates to distinct cellular outcomes.
| Cellular Effect | This compound (Pilaralisib) | Rapamycin |
| Cell Proliferation | Potent inhibition across a range of cancer cell lines. | Potent inhibition, particularly in hematopoietic and lymphoid cells. |
| Apoptosis | Can induce apoptosis by inhibiting the pro-survival Akt pathway. | Apoptosis induction is cell-type dependent and often requires higher concentrations.[3] |
Quantitative Comparison of Cellular Activity in MCF-7 Breast Cancer Cells
| Inhibitor | IC50 (Cell Viability) | Apoptosis Induction |
| This compound (Pilaralisib) | Not directly reported in a head-to-head study with rapamycin, but pan-PI3K inhibitors show potent anti-proliferative effects. | Expected to induce apoptosis through Akt inhibition. |
| Rapamycin | ~0.4 µg/mL (~437 nM) after 72 hours.[2] | Induces late-stage apoptosis in a time- and dose-dependent manner.[2][5] High doses (µM range) can induce apoptosis by suppressing 4E-BP1 phosphorylation.[3][4] |
Experimental Protocols
To facilitate direct comparison of this compound and rapamycin, the following experimental protocols are provided.
Western Blot Analysis of mTOR Pathway Inhibition
Objective: To quantify the dose-dependent effects of this compound and rapamycin on the phosphorylation of key mTOR pathway proteins.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound (Pilaralisib) and Rapamycin
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding: Plate cells at a density to achieve 70-80% confluency at the time of treatment.
-
Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) and rapamycin (e.g., 1, 10, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 values for cell viability of this compound and rapamycin.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound and Rapamycin
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug Treatment: Treat cells with a serial dilution of this compound and rapamycin for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Caspase-3 Activity Assay)
Objective: To quantify the induction of apoptosis by this compound and rapamycin.
Materials:
-
Cancer cell line
-
This compound and Rapamycin
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AFC substrate)
-
Microplate reader
Protocol:
-
Cell Treatment: Treat cells with this compound and rapamycin at various concentrations for 24-48 hours.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates and incubate.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the vehicle control.
Conclusion
This compound and rapamycin represent two distinct strategies for targeting the mTOR pathway. Rapamycin offers specific, potent, and direct inhibition of mTORC1, but its effectiveness can be limited by incomplete inhibition of 4E-BP1 phosphorylation and the activation of a pro-survival Akt feedback loop in some contexts. This compound, by acting upstream at the level of PI3K, provides a broader inhibition of the pathway, affecting both mTORC1 and mTORC2. This dual inhibition may overcome the feedback activation of Akt seen with rapamycin and lead to more robust anti-tumor activity in certain cancer types. The choice between these inhibitors will depend on the specific genetic context of the tumor and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for researchers to directly compare these and other mTOR pathway inhibitors to inform preclinical and clinical development strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of rapamycin on cell apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of XL147: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of XL147, a potent and selective Class I phosphoinositide 3-kinase (PI3K) inhibitor.
This compound, also known as Pilaralisib or SAR245408, requires careful management due to its potential hazards. Adherence to established safety protocols is crucial to mitigate risks associated with this compound.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling the compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Synonyms | Pilaralisib, SAR245408 | [1] |
| CAS Number | 934526-89-3 | [1] |
| Molecular Formula | C₂₅H₂₅ClN₆O₄S | [2] |
| Molecular Weight | 541.02 g/mol | [2] |
| Hazard Statements | H302: Harmful if swallowedH372: Causes damage to organs through prolonged or repeated exposure | [1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not dispose of this compound down the drain or in regular trash[1].
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound, collect the waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO, ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "XL1447 (Pilaralisib)".
-
Include the date when the waste was first added to the container.
-
Indicate the primary hazards (e.g., "Toxic," "Harmful if Swallowed").
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
Keep containers tightly sealed to prevent leaks or spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of the chemical waste[3][4][5][6]. Professional waste disposal services should be used.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and the manufacturer's most recent Safety Data Sheet for the most up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
